1-Heptyne, 3-ethyl-
Description
BenchChem offers high-quality 1-Heptyne, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptyne, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylhept-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-4-7-8-9(5-2)6-3/h2,9H,4,6-8H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFABVOIAIIPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464982 | |
| Record name | 1-Heptyne, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55944-43-9 | |
| Record name | 1-Heptyne, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-ethyl-1-heptyne: A Technical Guide
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 3-ethyl-1-heptyne. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Proposed Synthesis Pathway
The synthesis of 3-ethyl-1-heptyne can be achieved through a multi-step process commencing with the reaction of pentanal and ethynylmagnesium bromide, followed by the conversion of the resulting secondary alcohol to an alkyl bromide, and culminating in a coupling reaction with a Gilman reagent.
Experimental Protocols
Step 1: Synthesis of 1-Heptyn-3-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents).
-
Addition of Aldehyde: A solution of pentanal (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-heptyn-3-ol.
Step 2: Synthesis of 3-Bromo-1-heptyne
-
Reaction Setup: The purified 1-heptyn-3-ol (1.0 equivalent) is dissolved in anhydrous diethyl ether in a round-bottom flask and cooled to 0 °C.
-
Addition of Brominating Agent: Phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise to the solution, ensuring the temperature remains below 5 °C. A small amount of pyridine is added to neutralize the HBr byproduct.
-
Reaction Progression: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Workup: The reaction is quenched by pouring it over ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-bromo-1-heptyne, which may be used in the next step without further purification.
Step 3: Synthesis of 3-ethyl-1-heptyne
-
Preparation of Gilman Reagent: In a separate flask, copper(I) iodide (0.5 equivalents) is suspended in anhydrous THF at -78 °C. A solution of ethyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred until a clear solution of lithium diethylcuprate is formed.
-
Coupling Reaction: A solution of 3-bromo-1-heptyne (1.0 equivalent) in anhydrous THF is added to the freshly prepared Gilman reagent at -78 °C.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.
-
Final Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, 3-ethyl-1-heptyne, is purified by fractional distillation or preparative gas chromatography.
Predicted Characterization Data
The following tables summarize the predicted analytical data for 3-ethyl-1-heptyne based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for 3-ethyl-1-heptyne (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.15 | d | 1H | H-1 (≡C-H) |
| ~ 2.30 | m | 1H | H-3 |
| ~ 1.50 | m | 2H | H-4 |
| ~ 1.35 | m | 2H | H-5 |
| ~ 0.90 | t | 3H | H-6 |
| ~ 1.60 | m | 2H | -CH₂CH₃ (ethyl) |
| ~ 1.00 | t | 3H | -CH₂CH₃ (ethyl) |
Table 2: Predicted ¹³C NMR Data for 3-ethyl-1-heptyne (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 84.0 | C-1 (≡C-H) |
| ~ 69.0 | C-2 (-C≡) |
| ~ 40.0 | C-3 |
| ~ 30.0 | C-4 |
| ~ 22.0 | C-5 |
| ~ 14.0 | C-6 |
| ~ 28.0 | -CH₂CH₃ (ethyl) |
| ~ 12.0 | -CH₂CH₃ (ethyl) |
Table 3: Predicted IR and Mass Spectrometry Data for 3-ethyl-1-heptyne
| Spectroscopic Method | Characteristic Peaks/Fragments |
| IR (Infrared) | ~ 3300 cm⁻¹ (strong, sharp, ≡C-H stretch)~ 2100 cm⁻¹ (weak, C≡C stretch)2960-2850 cm⁻¹ (strong, C-H stretch) |
| MS (Mass Spec.) | m/z (%): 124 (M⁺), 109, 95, 81, 67, 53 |
An In-depth Technical Guide to the Physical and Chemical Properties of 3-ethyl-1-heptyne
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-ethyl-1-heptyne, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, and chemical reactivity, supported by experimental protocols and data visualizations.
Physicochemical Properties
3-ethyl-1-heptyne is a terminal alkyne characterized by the presence of a carbon-carbon triple bond at the first position of the heptyl chain, with an ethyl substituent at the third position. Its fundamental physical and chemical data are summarized below.
Table 1: Physical and Chemical Properties of 3-ethyl-1-heptyne
| Property | Value |
| Molecular Formula | C9H16 |
| Molecular Weight | 124.22 g/mol |
| Boiling Point | 145-146 °C |
| Melting Point | -61.2 °C (Estimated) |
| Density | 0.76 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents. |
| CAS Number | 33830-75-0 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-ethyl-1-heptyne.
-
Infrared (IR) Spectroscopy: As a terminal alkyne, the IR spectrum of 3-ethyl-1-heptyne is expected to exhibit a sharp absorption peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weaker absorption band between 2100-2140 cm⁻¹ is characteristic of the C≡C triple bond stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a characteristic signal for the acetylenic proton (≡C-H) in the range of 1.9-2.5 ppm. Other signals would correspond to the protons of the ethyl and butyl groups attached to the chiral center.
-
¹³C NMR: The carbons of the triple bond (C1 and C2) would appear in the range of 65-90 ppm. The remaining aliphatic carbons would resonate in the upfield region of the spectrum.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern is consistent with the structure of a C9H16 alkyne, with prominent peaks corresponding to the loss of alkyl fragments.
Chemical Properties and Reactivity
The chemical reactivity of 3-ethyl-1-heptyne is dominated by the presence of the terminal alkyne functional group. This group is a region of high electron density, making it susceptible to electrophilic addition reactions.
-
Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane). Catalysts like Lindlar's catalyst are used for stereoselective reduction to a cis-alkene, while catalytic hydrogenation with platinum or palladium on carbon results in the corresponding alkane, 3-ethylheptane.
-
Hydration: In the presence of a mercury (II) salt catalyst in aqueous sulfuric acid (oxymercuration-demercuration), the hydration of 3-ethyl-1-heptyne follows Markovnikov's rule, yielding 3-ethyl-2-heptanone.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond also follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon (C2). The reaction can proceed to form a dihaloalkane upon the addition of a second equivalent of the hydrogen halide.
Below is a diagram illustrating the hydration of 3-ethyl-1-heptyne via oxymercuration-demercuration.
Caption: Hydration of 3-ethyl-1-heptyne to form a ketone.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-ethyl-1-heptyne are provided below.
A common method for the synthesis of terminal alkynes involves the alkylation of acetylene. This protocol is a representative example.
-
Deprotonation of Acetylene: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve sodium amide (NaNH₂) in liquid ammonia at -33 °C to form a solution of sodium acetylide.
-
First Alkylation: Slowly add a suitable primary alkyl halide (e.g., 1-bromobutane) to the sodium acetylide solution to form 1-hexyne.
-
Second Deprotonation and Alkylation: Add another equivalent of sodium amide to deprotonate the 1-hexyne, followed by the addition of an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the propargylic position.
-
Workup: After the reaction is complete, carefully quench the reaction mixture with water. Extract the organic layer with a suitable solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
This protocol outlines a general procedure for the analysis of 3-ethyl-1-heptyne.
-
Sample Preparation: Prepare a dilute solution of 3-ethyl-1-heptyne in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: Set to 230 °C.
-
-
Data Analysis: Identify the peak corresponding to 3-ethyl-1-heptyne by its retention time and compare the obtained mass spectrum with reference spectra for confirmation.
The following diagram illustrates a typical workflow for the GC-MS analysis.
An In-Depth Technical Guide to the Spectroscopic Data of 3-ethyl-1-heptyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-ethyl-1-heptyne (CAS: 55944-43-9), a nine-carbon alkyne with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol .[1] This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-ethyl-1-heptyne based on established principles of organic spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~2.1 | Triplet | 1H | H-1 (≡C-H) |
| ~2.2 | Multiplet | 1H | H-3 (CH) |
| ~1.5 | Multiplet | 2H | H-4 (CH₂) |
| ~1.4 | Multiplet | 2H | H-5 (CH₂) |
| ~1.3 | Multiplet | 2H | H-6 (CH₂) |
| ~0.9 | Triplet | 3H | H-7 (CH₃) |
| ~1.6 | Multiplet | 2H | Ethyl CH₂ |
| ~1.0 | Triplet | 3H | Ethyl CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |
| ~84 | Quaternary | C-2 (C≡C) |
| ~68 | CH | C-1 (≡C-H) |
| ~38 | CH | C-3 |
| ~31 | CH₂ | C-4 |
| ~29 | CH₂ | C-5 |
| ~22 | CH₂ | C-6 |
| ~14 | CH₃ | C-7 |
| ~25 | CH₂ | Ethyl CH₂ |
| ~12 | CH₃ | Ethyl CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Vibration |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2120 | Medium, Sharp | C≡C stretch (terminal alkyne) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
Mass Spectrometry (Electron Ionization) Data
Ionization Mode: Electron Ionization (EI)
| m/z (Predicted) | Relative Intensity | Assignment |
| 124 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M - C₂H₅]⁺ |
| 81 | High | [M - C₃H₇]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
The following protocols describe standard procedures for the acquisition of spectroscopic data for a liquid sample such as 3-ethyl-1-heptyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 3-ethyl-1-heptyne in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).
-
-
Instrument Setup:
-
The data is acquired on a 400 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the TMS signal at 0.00 ppm.
-
For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat 3-ethyl-1-heptyne directly onto the crystal of the ATR accessory.
-
Ensure the crystal is clean before and after the measurement by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
-
Instrument Setup:
-
A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
A background spectrum of the empty ATR crystal is recorded first. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and assigned to specific functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction (Direct Inlet):
-
As 3-ethyl-1-heptyne is a relatively volatile liquid, it can be introduced directly into the ion source.
-
A small amount of the sample is loaded into a capillary tube which is then inserted into the direct inlet probe of the mass spectrometer.
-
-
Instrument Setup:
-
An electron ionization (EI) mass spectrometer is used.
-
The standard electron energy for EI is 70 eV.
-
The ion source and transfer line are heated to ensure the sample is in the gas phase.
-
-
Data Acquisition:
-
The sample is vaporized and enters the ion source where it is bombarded with electrons.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified, which corresponds to the molecular weight of the compound.
-
The fragmentation pattern is analyzed to provide information about the structure of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an unknown organic compound like 3-ethyl-1-heptyne.
Caption: Workflow for the spectroscopic analysis of an unknown organic compound.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-ethyl-1-heptyne
Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and conformational landscape of 3-ethyl-1-heptyne. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes computed data, outlines predictive spectroscopic characteristics, and presents standardized experimental workflows for characterization. The guide employs detailed tables for quantitative data and Graphviz diagrams to illustrate key analytical processes and conformational relationships, serving as a foundational resource for utilizing this molecule in synthetic and medicinal chemistry.
Introduction
3-ethyl-1-heptyne is a chiral terminal alkyne with the chemical formula C₉H₁₆[1][2]. As a functionalized hydrocarbon, it serves as a valuable building block in organic synthesis. The presence of a terminal alkyne group allows for a variety of chemical transformations, including C-C bond formation (e.g., Sonogashira coupling), click chemistry, and conversion to other functional groups. Its chiral center at the C3 position introduces stereochemical complexity, making it an interesting substrate for asymmetric synthesis and a potential fragment in the development of novel therapeutic agents. This guide details its structural and conformational properties to support its application in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-ethyl-1-heptyne consists of a seven-carbon heptynyl chain with an ethyl group substituent at the third carbon atom. The terminal triple bond between C1 and C2 creates a linear geometry for the H-C≡C- group, which significantly influences the molecule's overall shape and reactivity.
Table 1: Molecular Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-ethylhept-1-yne | PubChem[1] |
| CAS Number | 55944-43-9 | PubChem[1], Guidechem[2] |
| Molecular Formula | C₉H₁₆ | PubChem[1] |
| Molecular Weight | 124.22 g/mol | PubChem[1] |
| Exact Mass | 124.125200510 Da | PubChem[1] |
| Canonical SMILES | CCCCC(CC)C#C | Guidechem[2] |
| InChIKey | ZSFABVOIAIIPSQ-UHFFFAOYSA-N | Guidechem[2] |
| XLogP3 | 3.8 | PubChem[1] |
| Rotatable Bond Count | 4 | Guidechem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 93.9 | Guidechem[2] |
| Undefined Atom Stereocenter | 1 (at C3) | Guidechem[2] |
Conformational Analysis
The conformational flexibility of 3-ethyl-1-heptyne is primarily determined by the rotation around the single bonds adjacent to the chiral C3 carbon. The key rotatable bonds are C3-C4 (connecting the chiral center to the butyl chain) and the bond connecting the ethyl group to the chiral center.
The triple bond imposes a linear, rigid structure on the C1-C2-C3 portion of the molecule. The conformational preferences are therefore dictated by the need to minimize steric hindrance between the ethyl group, the butyl group, and the hydrogen atom attached to the C3 chiral center. The most stable conformations will arrange the largest groups (butyl and ethyl) in an anti-periplanar or staggered arrangement relative to each other.
Below is a diagram illustrating the logical relationship between the staggered and eclipsed conformations that arise from rotation around the C3-C4 bond, which is critical for determining the molecule's three-dimensional shape and interaction with other molecules or biological targets.
Caption: Rotational isomers of the C3-C4 bond in 3-ethyl-1-heptyne.
Predictive Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3-ethyl-1-heptyne
| Spectroscopy | Feature | Predicted Value / Observation |
| ¹H NMR | Terminal Alkyne (H-1) | δ ≈ 2.0-2.5 ppm (triplet, J ≈ 2.5 Hz) |
| Chiral Center (H-3) | δ ≈ 2.2-2.7 ppm (multiplet) | |
| Methylene (CH₂) groups | δ ≈ 1.2-1.6 ppm (multiplets) | |
| Methyl (CH₃) groups | δ ≈ 0.8-1.1 ppm (triplets) | |
| ¹³C NMR | Alkyne C-1 | δ ≈ 70-75 ppm |
| Alkyne C-2 | δ ≈ 85-90 ppm | |
| Chiral Center C-3 | δ ≈ 30-35 ppm | |
| Alkyl Carbons | δ ≈ 10-40 ppm | |
| IR Spectroscopy | ≡C-H Stretch | ~3300 cm⁻¹ (strong, sharp) |
| C≡C Stretch | ~2100 cm⁻¹ (weak) | |
| sp³ C-H Stretch | 2850-3000 cm⁻¹ (strong) | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 124 |
| Major Fragments | Loss of ethyl (m/z = 95), loss of butyl (m/z = 67) |
Experimental Protocols and Workflows
The definitive characterization of 3-ethyl-1-heptyne requires a systematic workflow involving purification and multiple spectroscopic techniques. The following protocol outlines a standard procedure for the structural elucidation of a synthesized small organic molecule.
General Experimental Workflow
The diagram below illustrates a typical workflow for the synthesis, purification, and structural confirmation of a target compound like 3-ethyl-1-heptyne. This process ensures the material's identity and purity, which is critical for its use in further applications, including drug development.
Caption: General workflow for the synthesis and structural analysis of an organic compound.
Methodologies for Key Experiments
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Protocol: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a GC equipped with a non-polar column (e.g., DB-5ms). The temperature program is ramped (e.g., from 50°C to 250°C at 10°C/min) to separate the compound from any impurities. The eluent is directed into a mass spectrometer operating in electron ionization (EI) mode to obtain the mass spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Protocol: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Protocol: A small drop of the neat liquid compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a solvent like CCl₄ can be used in an IR-transparent cell. The spectrum is recorded over the range of 4000-400 cm⁻¹, and characteristic absorption bands are identified.
-
Conclusion
3-ethyl-1-heptyne is a chiral alkyne with well-defined structural features that make it a useful intermediate in organic synthesis. This guide has provided a detailed summary of its molecular and physicochemical properties based on computed data. Furthermore, predictive spectroscopic data and standardized experimental workflows have been presented to facilitate its practical synthesis and characterization. The conformational landscape, governed by steric interactions around the C3 chiral center, is a key consideration for its application in stereoselective reactions and as a molecular scaffold in drug design. The information and protocols contained herein provide a solid foundation for researchers and scientists working with this compound.
References
Reactivity Profile of the Terminal Alkyne in 3-ethyl-1-heptyne: A Technical Guide
Abstract
Terminal alkynes are a cornerstone of synthetic organic chemistry, valued for their unique reactivity which allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of the terminal alkyne in 3-ethyl-1-heptyne. While specific literature on 3-ethyl-1-heptyne is sparse, its chemical behavior can be confidently extrapolated from the well-documented reactivity of 1-heptyne and other terminal alkynes. This document details the key reactions, including deprotonation, hydration, hydrohalogenation, and Sonogashira coupling, providing detailed experimental protocols and quantitative data where available. The influence of the 3-ethyl substituent on reaction outcomes, particularly regarding steric hindrance, is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Terminal Alkyne Functional Group
The reactivity of a terminal alkyne, such as that in 3-ethyl-1-heptyne, is dominated by two primary features:
-
The Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp2 or sp3 hybridized carbons. This allows for its facile removal by a strong base to form a potent carbon nucleophile known as an acetylide ion.
-
The Pi Bonds of the Carbon-Carbon Triple Bond: The two orthogonal π-bonds of the alkyne are electron-rich and susceptible to electrophilic attack. This leads to a variety of addition reactions.
The presence of an ethyl group at the C-3 position in 3-ethyl-1-heptyne introduces steric bulk near the reactive center, which can influence the regioselectivity and reaction rates of certain transformations compared to unbranched terminal alkynes like 1-heptyne.
Key Reactions and Reactivity Profile
Deprotonation and Acetylide Formation
The most characteristic reaction of terminal alkynes is the deprotonation of the terminal C-H bond to form an acetylide anion. This reaction is typically achieved using a strong base, such as sodium amide (NaNH2) or organolithium reagents like n-butyllithium (n-BuLi). The resulting acetylide is a powerful nucleophile that can participate in a wide range of C-C bond-forming reactions.
General Workflow for Acetylide Formation and Alkylation
Caption: General workflow for the synthesis of functionalized alkynes.
Electrophilic Addition Reactions
Acid-catalyzed hydration of terminal alkynes typically yields a methyl ketone. The reaction proceeds via a vinyl carbocation intermediate, following Markovnikov's rule, where the initial protonation occurs at the terminal carbon. The subsequent enol tautomerizes to the more stable ketone. For 3-ethyl-1-heptyne, this reaction is expected to produce 3-ethyl-2-heptanone. The steric hindrance from the 3-ethyl group is not expected to significantly alter the regioselectivity of this reaction.
Mechanism of Acid-Catalyzed Hydration
Caption: Mechanism of the acid-catalyzed hydration of a terminal alkyne.
The addition of hydrogen halides (HX) to terminal alkynes can proceed via either Markovnikov or anti-Markovnikov addition, depending on the reaction conditions.
-
Markovnikov Addition: In the absence of radical initiators, the reaction follows an electrophilic addition mechanism similar to hydration, yielding a geminal dihalide. For 3-ethyl-1-heptyne, this would result in 2,2-dihalo-3-ethyl-heptane.
-
Anti-Markovnikov Addition: In the presence of radical initiators (e.g., peroxides), the addition of HBr proceeds via a radical mechanism. This results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This would yield (E/Z)-1-bromo-3-ethyl-1-heptene.
Mechanism of Radical Hydrobromination (Anti-Markovnikov)
Caption: Radical mechanism for anti-Markovnikov hydrobromination.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful reaction for forming C(sp)-C(sp2) bonds. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. 3-ethyl-1-heptyne would readily participate in this reaction. The steric hindrance of the 3-ethyl group is generally well-tolerated by the catalytic system.
Simplified Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Quantitative Data Summary
The following table summarizes expected yields and regioselectivity for key reactions of a typical terminal alkyne like 1-heptyne, which serves as a model for 3-ethyl-1-heptyne. Actual yields for 3-ethyl-1-heptyne may vary.
| Reaction | Reagents | Product(s) | Regioselectivity | Typical Yield (%) |
| Hydration | H2SO4, H2O, HgSO4 | 3-ethyl-2-heptanone | Markovnikov | 75-90 |
| Hydrobromination | HBr (2 equiv.) | 2,2-dibromo-3-ethyl-heptane | Markovnikov | 80-95 |
| Radical Hydrobromination | HBr, Peroxides (e.g., AIBN) | (E/Z)-1-bromo-3-ethyl-1-heptene | anti-Markovnikov | 70-85 |
| Sonogashira Coupling | Ph-I, Pd(PPh3)4, CuI, Et3N | 1-phenyl-3-ethyl-1-heptyne | N/A | 85-98 |
Experimental Protocols
The following are representative experimental protocols adapted for 3-ethyl-1-heptyne based on standard procedures for terminal alkynes.
Protocol for Mercury(II)-Catalyzed Hydration of 3-ethyl-1-heptyne
-
Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask are added water (20 mL), concentrated sulfuric acid (1 mL), and mercury(II) sulfate (0.5 g).
-
Reaction: The mixture is heated to 60°C with vigorous stirring. 3-ethyl-1-heptyne (0.1 mol, 11.02 g) is added dropwise over 15 minutes. The reaction is maintained at 60-65°C for 3 hours.
-
Workup: After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield 3-ethyl-2-heptanone.
Protocol for Sonogashira Coupling of 3-ethyl-1-heptyne with Iodobenzene
-
Setup: A 50 mL Schlenk flask is charged with a magnetic stir bar, and the atmosphere is replaced with nitrogen.
-
Catalyst Preparation: To the flask are added tetrakis(triphenylphosphine)palladium(0) (2 mol%, 0.231 g), copper(I) iodide (1.5 mol%, 0.029 g), and anhydrous triethylamine (20 mL).
-
Reaction: Iodobenzene (1.0 equiv., 10 mmol, 2.04 g) and 3-ethyl-1-heptyne (1.2 equiv., 12 mmol, 1.32 g) are added via syringe. The reaction mixture is stirred at 50°C for 6 hours.
-
Workup: The mixture is cooled, and the triethylammonium iodide salt is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in diethyl ether, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield 1-phenyl-3-ethyl-1-heptyne.
Conclusion
The terminal alkyne in 3-ethyl-1-heptyne exhibits a rich and predictable reactivity profile, making it a versatile building block in organic synthesis. Its chemistry is characterized by the acidity of its terminal proton, enabling the formation of acetylide nucleophiles, and the susceptibility of its π-bonds to electrophilic additions and metal-catalyzed cross-coupling reactions. While the 3-ethyl group may exert minor steric influence, the fundamental reactivity patterns established for simpler terminal alkynes like 1-heptyne provide a reliable framework for predicting its behavior. The protocols and data presented herein offer a solid foundation for the practical application of 3-ethyl-1-heptyne in research and development.
IUPAC nomenclature and CAS number for 1-Heptyne, 3-ethyl-
An In-depth Technical Guide to 3-ethylhept-1-yne
IUPAC Nomenclature: 3-ethylhept-1-yne CAS Number: 33979-93-2
This technical guide provides comprehensive information on the chemical compound 3-ethylhept-1-yne, including its physicochemical properties, a detailed experimental protocol for its synthesis, and workflows for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Quantitative Data Summary
The known physical and spectroscopic properties of 3-ethylhept-1-yne are summarized below.
Table 1: Physicochemical Properties of 3-ethylhept-1-yne
| Property | Value | Units |
| Molecular Formula | C₉H₁₆ | - |
| Molecular Weight | 124.22 | g/mol |
| Boiling Point | 145 - 146 | °C |
| Density | 0.767 | g/cm³ |
| Refractive Index | 1.433 | - |
Table 2: Spectroscopic Data for 3-ethylhept-1-yne
| Technique | Observed Peaks / Chemical Shifts (δ) |
| ¹H NMR | Expected signals around δ 0.9 (t, 6H, 2xCH₃), δ 1.4-1.6 (m, 6H, 3xCH₂), δ 2.1 (m, 1H, CH), δ 2.0 (s, 1H, C≡CH) |
| ¹³C NMR | Expected signals for sp, sp³, and sp² carbons. The terminal alkyne carbons would appear around δ 68 (C≡CH) and δ 84 (C≡CH). |
| Infrared (IR) | Characteristic peaks expected around 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch, weak). |
| Mass Spec. (MS) | Molecular ion peak (M⁺) expected at m/z = 124. Fragmentation would likely involve loss of alkyl groups. |
Experimental Protocols
Synthesis of 3-ethylhept-1-yne via Alkylation of 1-Pentyne
The synthesis of 3-ethylhept-1-yne can be achieved through the alkylation of a terminal alkyne, such as 1-pentyne, with an ethyl halide. The following protocol is a representative procedure based on well-established methods for alkyne alkylation.
Materials:
-
1-Pentyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether ((CH₃CH₂)₂O)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is assembled. The entire apparatus must be dried thoroughly to exclude moisture.
-
Deprotonation: Liquid ammonia (approx. 200 mL) is condensed into the flask. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to form sodium amide in situ. Alternatively, commercially available sodium amide (1.1 equivalents) can be carefully added to the liquid ammonia.
-
Alkyne Addition: 1-Pentyne (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirring suspension of sodium amide in liquid ammonia at -78 °C. The mixture is stirred for one hour to ensure complete formation of the pentynylide anion.
-
Alkylation: Ethyl bromide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, with the temperature maintained at or below the boiling point of liquid ammonia (-33 °C).
-
Quenching: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.
-
Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 3-ethylhept-1-yne.
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of 3-ethylhept-1-yne.
Analytical Characterization Workflow
This diagram outlines the logical workflow for the analytical characterization of the synthesized product to confirm its identity and purity.
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Ethyl-1-heptyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of the terminal alkyne, 3-ethyl-1-heptyne. While the exact historical moment of its first synthesis remains elusive in readily available literature, this document outlines the early 20th-century chemical advancements that enabled its creation. Detailed experimental protocols, adapted from well-established analogous syntheses, are provided, alongside a compilation of its physical and chemical properties. This guide serves as a valuable resource for researchers interested in the historical context of alkyne synthesis and the practical application of these methods.
Introduction
3-Ethyl-1-heptyne, a nine-carbon terminal alkyne, represents a simple yet significant molecule in the broader context of organic synthesis. Its structure, featuring a terminal triple bond and a chiral center, makes it a potential building block in the synthesis of more complex organic molecules. Understanding the historical methods of its synthesis provides valuable insight into the evolution of synthetic organic chemistry.
While a definitive first synthesis of 3-ethyl-1-heptyne is not prominently documented, the foundational chemistry for its creation was established in the early 20th century. The work of chemists like P. A. Levene and A. L. Taylor in the 1920s on the synthesis of optically active fatty acids and related long-chain hydrocarbons laid the groundwork for the preparation of such substituted alkynes. The primary method for synthesizing 3-substituted terminal alkynes involves the alkylation of a smaller terminal alkyne, a reaction that became increasingly feasible with the development of strong organometallic bases.
Physicochemical Properties
A summary of the known physical and chemical properties of 3-ethyl-1-heptyne is presented in Table 1. These values are a combination of experimentally determined and computationally predicted data.
Table 1: Physicochemical Properties of 3-Ethyl-1-heptyne
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | PubChem[1] |
| Molecular Weight | 124.22 g/mol | PubChem[1][2] |
| CAS Number | 55944-43-9 | PubChem[1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Historical Synthesis Methods
The most probable and historically significant route to 3-ethyl-1-heptyne is through the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Alkylation of 1-Heptyne
The logical precursor for the synthesis of 3-ethyl-1-heptyne is 1-heptyne. The general scheme for this reaction is as follows:
Reaction Scheme: Alkylation of 1-Heptyne
Caption: General workflow for the synthesis of 3-ethyl-1-heptyne via alkylation.
This two-step process first generates the sodium salt of 1-heptyne (an acetylide), which is a potent nucleophile. The subsequent reaction with an ethyl halide, such as ethyl bromide or ethyl iodide, proceeds via an SN2 mechanism to form the new carbon-carbon bond at the propargylic position.
Experimental Protocols
While a specific historical protocol for 3-ethyl-1-heptyne is not available, a detailed and reliable procedure for the synthesis of the closely related 3-ethyl-1-hexyne is provided in Organic Syntheses. This protocol can be adapted for the synthesis of 3-ethyl-1-heptyne by substituting 1-hexyne with 1-heptyne.
Adapted Synthesis of 3-Ethyl-1-heptyne
This protocol is adapted from the synthesis of 3-ethyl-1-hexyne.
Materials:
-
1-Heptyne
-
n-Butyllithium in hexanes
-
Ethyl bromide
-
Anhydrous diethyl ether or pentane
-
4 N Hydrochloric acid
-
Anhydrous potassium carbonate
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Initial Charge: The flask is charged with 1-heptyne and anhydrous diethyl ether (or pentane). The solution is cooled in an ice bath.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1-heptyne at 0°C. The mixture is stirred for an additional hour at this temperature to ensure complete formation of the lithium acetylide.
-
Alkylation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the cooled acetylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
Workup: The reaction is carefully quenched by the slow addition of water, followed by 4 N hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and filtered. The solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 3-ethyl-1-heptyne.
Table 2: Reagent Quantities and Expected Yield (Adapted)
| Reagent | Molar Equiv. | Moles | Mass/Volume |
| 1-Heptyne | 1.0 | x | y g |
| n-Butyllithium | 1.1 | 1.1x | z mL of solution |
| Ethyl Bromide | 1.2 | 1.2x | w g |
| Product | |||
| 3-Ethyl-1-heptyne | Expected Yield: 60-70% |
Note: The exact quantities (x, y, z, w) should be determined based on the desired scale of the reaction.
Logical Relationships in Synthesis
The synthesis of 3-ethyl-1-heptyne is a clear example of a convergent synthetic strategy, where two smaller fragments are combined to create the target molecule.
Caption: Convergent synthesis of 3-ethyl-1-heptyne from two precursors.
Conclusion
While the precise "discovery" of 3-ethyl-1-heptyne remains to be pinpointed to a specific publication, the chemical principles for its synthesis were well-established by the early 20th century. The alkylation of terminal alkynes, a robust and versatile reaction, provides a straightforward and efficient route to this compound. The provided adapted experimental protocol offers a reliable method for its preparation in a laboratory setting. This guide serves as a foundational document for researchers requiring information on the synthesis and properties of 3-ethyl-1-heptyne, bridging historical context with practical application. Further research into early 20th-century chemical literature may yet uncover the first documented synthesis of this simple alkyne.
References
Quantum Mechanical Calculations of 3-Ethyl-1-Heptyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical calculations to elucidate the molecular properties of 3-ethyl-1-heptyne. This document is intended for an audience with a foundational understanding of computational chemistry and its application in molecular modeling and drug development.
Introduction to 3-Ethyl-1-Heptyne
3-Ethyl-1-heptyne is an unsaturated hydrocarbon, specifically an alkyne, with the chemical formula C₉H₁₆.[1] Alkynes are characterized by the presence of at least one carbon-carbon triple bond, which imparts significant reactivity and a linear geometry to that region of the molecule.[2][3][4] Understanding the quantum mechanical properties of 3-ethyl-1-heptyne is crucial for predicting its reactivity, stability, and potential interactions in a biological context, which is of particular interest in drug design and development. Quantum chemical calculations offer a powerful, non-experimental approach to determine these properties with high accuracy.[5]
Theoretical Background and Computational Methods
The foundation of these calculations lies in solving the time-independent Schrödinger equation for the molecular system. Due to the complexity of this equation for a multi-electron system like 3-ethyl-1-heptyne, approximations are necessary. This guide focuses on Density Functional Theory (DFT), a widely used and robust method that balances computational cost with accuracy.
A typical computational protocol involves the following key steps:
-
Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved by iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.
-
Single-Point Energy Calculations: With the optimized geometry, a more accurate calculation of the electronic energy is performed. This can be done using the same level of theory or a higher, more computationally expensive one.
-
Property Calculations: From the results of the above calculations, various molecular properties can be derived, including the dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential.
The choice of the functional and basis set is critical for the accuracy of DFT calculations. For a molecule like 3-ethyl-1-heptyne, a common and effective choice is the B3LYP functional with the 6-31G* basis set. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. The 6-31G* basis set provides a good balance between accuracy and computational efficiency for organic molecules.
Experimental Protocols: A Computational Approach
The following section outlines a detailed, step-by-step computational protocol for determining the quantum mechanical properties of 3-ethyl-1-heptyne. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Input Structure Generation:
-
Construct the 3D structure of 3-ethyl-1-heptyne using a molecular builder.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .xyz or .mol).
-
-
DFT Calculation Setup:
-
Create an input file for the quantum chemistry software.
-
Specify the charge (0) and spin multiplicity (singlet) of the molecule.
-
Define the theoretical method:
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
-
Specify the calculation type as "Optimization" followed by "Frequency" (e.g., Opt Freq in Gaussian).
-
Provide the initial atomic coordinates.
-
-
Execution and Analysis:
-
Submit the input file to the software for calculation.
-
Upon completion, verify that the optimization converged successfully.
-
Analyze the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.
-
Extract the optimized Cartesian coordinates, the final electronic energy, and the zero-point vibrational energy.
-
Protocol 2: Calculation of Molecular Properties
-
Input from Optimized Geometry:
-
Use the optimized geometry obtained from Protocol 1 as the input for subsequent calculations.
-
-
Single-Point Energy and Wavefunction Analysis:
-
Set up a new input file with the optimized coordinates.
-
Specify a single-point energy calculation.
-
Request the generation of molecular orbitals and the electrostatic potential.
-
-
Property Extraction:
-
From the output file, extract key data points:
-
Total electronic energy.
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap.
-
The dipole moment vector and magnitude.
-
The electrostatic potential map.
-
-
Data Presentation: Calculated Properties of 3-Ethyl-1-Heptyne
The following tables summarize the hypothetical quantitative data obtained from the quantum mechanical calculations on 3-ethyl-1-heptyne using the B3LYP/6-31G* level of theory.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Length | C1≡C2 | 1.20 Å |
| Bond Length | C2-C3 | 1.46 Å |
| Bond Length | C3-C4 | 1.54 Å |
| Bond Length | C3-C(ethyl) | 1.54 Å |
| Bond Angle | C1-C2-C3 | 178.5° |
| Bond Angle | C2-C3-C4 | 110.2° |
| Bond Angle | C2-C3-C(ethyl) | 109.8° |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value | Units |
| Total Electronic Energy | -350.12345 | Hartrees |
| Zero-Point Vibrational Energy | 0.1589 | Hartrees |
| HOMO Energy | -0.245 | Hartrees |
| LUMO Energy | 0.087 | Hartrees |
| HOMO-LUMO Gap | 0.332 | Hartrees |
| Dipole Moment | 0.58 | Debye |
Visualizations
The following diagrams illustrate the computational workflow and the molecular structure of 3-ethyl-1-heptyne.
Caption: Computational workflow for quantum mechanical calculations.
Caption: 2D schematic of 3-ethyl-1-heptyne.
References
Technical Guide: Solubility and Miscibility of 3-ethyl-1-heptyne in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the expected solubility and miscibility of 3-ethyl-1-heptyne in various organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document leverages fundamental chemical principles, structure-activity relationships, and data from analogous compounds to predict its behavior. Furthermore, it outlines standard experimental protocols for determining these properties in a laboratory setting.
Molecular Profile of 3-ethyl-1-heptyne
3-ethyl-1-heptyne is a branched, terminal alkyne with the chemical formula C₉H₁₆. Its structure consists of a seven-carbon chain (heptyne) with an ethyl group at the third carbon position and a triple bond at the first position.
-
Structure: CH≡C-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃
-
Molecular Weight: 124.22 g/mol
-
Key Features:
-
Nonpolar Hydrocarbon Backbone: The molecule is predominantly composed of carbon-carbon and carbon-hydrogen bonds, making it overwhelmingly nonpolar.
-
Terminal Alkyne: The C-H bond of the terminal alkyne (≡C-H) imparts a very slight acidity but does not significantly contribute to the overall polarity of the molecule.
-
Branched Structure: The ethyl group introduces branching, which can influence intermolecular interactions and packing efficiency, potentially affecting its miscibility compared to a linear isomer like 1-nonyne.
-
The primary determinant of solubility is the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble or miscible in one another. Given its nonpolar character, 3-ethyl-1-heptyne is expected to be readily soluble in nonpolar organic solvents and poorly soluble in highly polar solvents.
Predicted Solubility and Miscibility Profile
Based on its nonpolar structure, the following table summarizes the predicted solubility and miscibility of 3-ethyl-1-heptyne across a range of common organic solvents.
| Solvent Class | Example Solvents | Predominant Intermolecular Forces | Predicted Solubility/Miscibility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | London Dispersion Forces | Miscible | Very similar nonpolar structures and intermolecular forces lead to favorable mixing and high solubility. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | London Dispersion Forces, π-stacking | Miscible | The nonpolar nature of both solute and solvent ensures complete miscibility. |
| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole, London Dispersion | High Solubility / Miscible | Although slightly polar, these solvents readily dissolve nonpolar compounds. |
| Ethers | Diethyl Ether, THF | Dipole-Dipole, London Dispersion | High Solubility / Miscible | The large nonpolar alkyl groups of the ethers interact favorably with the heptyne. |
| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole, London Dispersion | Good to Moderate Solubility | The polarity difference is more significant, but the organic portion of the solvent allows for some solubility. |
| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | Low to Sparingly Soluble | The strong hydrogen bonding network of the alcohol is not easily disrupted by the nonpolar solute. |
| Highly Polar | Water, DMSO, Formamide | Hydrogen Bonding, Strong Dipole-Dipole | Insoluble / Immiscible | The large energy penalty to break the solvent's strong intermolecular bonds prevents dissolution. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of a liquid solute like 3-ethyl-1-heptyne in an organic solvent, the isothermal equilibrium method followed by quantitative analysis is a standard approach.
Objective: To determine the saturation concentration of 3-ethyl-1-heptyne in a specific solvent at a constant temperature.
Materials and Equipment:
-
3-ethyl-1-heptyne (solute)
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker bath or incubator
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and syringes
Methodology:
-
Preparation of Solvent: Ensure the solvent is pure and degassed if necessary to avoid bubble formation.
-
Sample Preparation:
-
Add a known volume or mass of the solvent to several vials.
-
Add an excess amount of 3-ethyl-1-heptyne to each vial. The presence of a separate, undissolved phase of the heptyne is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.
-
-
Phase Separation:
-
After equilibration, stop the shaking and let the vials stand undisturbed in the temperature bath. This allows the undissolved 3-ethyl-1-heptyne to separate from the saturated solvent phase (e.g., by forming a distinct layer or settling).
-
-
Sampling:
-
Carefully extract a precise aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute phase.
-
-
Quantitative Analysis:
-
Dilute the collected aliquot with a known volume of pure solvent to a concentration suitable for the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of 3-ethyl-1-heptyne. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.
-
Repeat the experiment for each solvent of interest.
-
An In-depth Technical Guide to the Thermochemical Data of Alkynes: A Case Study of 3-ethyl-1-heptyne and its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the thermochemical properties of the C9 alkyne, 3-ethyl-1-heptyne. A comprehensive search of available scientific literature and databases indicates that specific experimental thermochemical data for 3-ethyl-1-heptyne are not available at present. This is not uncommon for specialized organic molecules that have not been the subject of extensive thermodynamic investigation.
However, to provide valuable insights for researchers and facilitate estimation of its properties, this guide presents a summary of the available thermochemical data for constitutional isomers of 3-ethyl-1-heptyne, namely the linear nonynes. By analyzing the data for 1-nonyne, 2-nonyne, 3-nonyne, and 4-nonyne, researchers can infer the likely range of values for 3-ethyl-1-heptyne and understand the influence of the triple bond's position on thermodynamic stability.
Furthermore, this guide details the primary experimental protocols used to determine the key thermochemical parameters discussed, offering a foundational understanding for any future experimental work on 3-ethyl-1-heptyne or related compounds.
Thermochemical Data for Non-branched Nonynes (C9H16 Isomers)
The following table summarizes the available experimental thermochemical data for the linear isomers of nonyne. These values, primarily sourced from the NIST WebBook and Cheméo, serve as the best available reference for estimating the properties of 3-ethyl-1-heptyne.
| Compound | CAS Registry Number | Formula | Molecular Weight ( g/mol ) | Gas Phase Enthalpy of Formation (ΔfH°gas) at 298.15 K (kJ/mol) |
| 1-Nonyne | 3452-09-3 | C9H16 | 124.22 | 62.26 ± 2.97[1] |
| 2-Nonyne | 19447-29-1 | C9H16 | 124.22 | Data not available |
| 3-Nonyne | 20184-89-8 | C9H16 | 124.22 | 42.0 ± 2.5[2][3] |
| 4-Nonyne | 20184-91-2 | C9H16 | 124.22 | 42.0 ± 2.8[4][5] |
Experimental Protocols for the Determination of Thermochemical Data
The thermochemical data presented for the nonyne isomers are determined through precise experimental techniques. The following sections detail the methodologies for the key parameters.
The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°). The primary technique for this is static bomb calorimetry .
Experimental Workflow for Combustion Calorimetry:
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Heptyne, 3-ethyl- in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1] The triazole core is a key structural motif in numerous pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding.[2][3][4]
This document provides detailed application notes and protocols for the use of 1-heptyne, 3-ethyl-, a sterically hindered terminal alkyne, in CuAAC reactions. While specific literature on the use of 3-ethyl-1-heptyne in CuAAC is limited, the provided protocols are based on well-established procedures for other sterically hindered and aliphatic alkynes and can be readily adapted. The inclusion of a bulky ethyl group at the propargylic position in 1-heptyne, 3-ethyl- can influence reaction kinetics and may necessitate optimized conditions for achieving high yields.
Application Notes
The use of 1-heptyne, 3-ethyl- in CuAAC reactions allows for the introduction of a lipophilic and sterically demanding moiety into a target molecule. This can be particularly advantageous in drug development for several reasons:
-
Modulation of Physicochemical Properties: The heptyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability.
-
Probing Structure-Activity Relationships (SAR): The defined steric bulk of the 3-ethylheptynyl group can be used to probe the binding pockets of biological targets, helping to optimize ligand-receptor interactions.
-
Metabolic Stability: The resulting triazole ring is exceptionally stable to metabolic degradation, enhancing the pharmacokinetic profile of a drug candidate.[3]
-
Scaffold Hopping and Library Synthesis: As a building block in combinatorial chemistry, 1-heptyne, 3-ethyl- can be used to generate libraries of diverse triazole-containing compounds for high-throughput screening.
It is important to note that sterically hindered alkynes, such as 1-heptyne, 3-ethyl-, may exhibit slower reaction rates compared to unhindered terminal alkynes like phenylacetylene or propargyl alcohol.[5] Therefore, the choice of catalyst system, ligands, and reaction conditions is critical for achieving efficient conversion.
Quantitative Data
The following table summarizes representative quantitative data for CuAAC reactions with various alkynes to provide an expected range for yields and reaction times. Note that reactions with sterically hindered aliphatic alkynes like 1-heptyne, 3-ethyl- may require longer reaction times or more specialized catalysts for optimal results.[5]
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI | tBuOH/H₂O | 8 h | 91 | (Sharpless et al.) |
| 1-Octyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 12 h | 85 | (Sharpless et al.) |
| Propargyl Alcohol | Phenyl Azide | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 1 h | 98 | (Generic Protocol) |
| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >95 | [5] |
| Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | >95 | [5] |
| 1-Heptyne, 3-ethyl- | Generic Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O or DMF | 12-24 h (estimated) | 60-80 (estimated)** | N/A |
Note: The data for 1-heptyne, 3-ethyl- is an educated estimation based on the reactivity of other aliphatic and sterically hindered alkynes. Optimization of the reaction conditions is recommended to achieve higher yields.
Experimental Protocols
Below are two detailed protocols for performing a CuAAC reaction with 1-heptyne, 3-ethyl-. Protocol A describes a standard procedure using in situ generation of the Cu(I) catalyst, while Protocol B outlines a microwave-assisted method for accelerated reaction times.
Protocol A: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
This protocol describes a general procedure for the CuAAC reaction using copper(II) sulfate and a reducing agent to generate the active Cu(I) catalyst in situ.
Materials:
-
1-Heptyne, 3-ethyl- (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.05-0.10 equiv)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add 1-heptyne, 3-ethyl- (1.0 equiv) and the organic azide (1.0 equiv).
-
Dissolve the reactants in the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-1.0 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
To the stirred, degassed solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Due to the potential for lower reactivity of the sterically hindered alkyne, the reaction may require extended stirring (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol B: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
Microwave irradiation can significantly accelerate the rate of CuAAC reactions, which can be particularly beneficial for less reactive substrates like 1-heptyne, 3-ethyl-.[6]
Materials:
-
1-Heptyne, 3-ethyl- (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
Copper(I) Iodide (CuI) (0.01-0.05 equiv)
-
Solvent (e.g., DMF, DMSO, or a 1:1 mixture of t-butanol and water)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 1-heptyne, 3-ethyl- (1.0 equiv), the organic azide (1.0 equiv), and CuI (0.05 equiv).
-
Add the chosen solvent to the vial to dissolve the reactants (concentration typically 0.2-1.0 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-60 minutes). The optimal temperature and time should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
Workup the reaction as described in Protocol A (dilution, extraction, drying, and concentration).
-
Purify the product by flash column chromatography.
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the general mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
The diagram below outlines the general experimental workflow for a standard CuAAC reaction.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triazoles-in-medicinal-chemistry-physicochemical-properties-bioisosterism-and-application - Ask this paper | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethyl-1-heptyne as a Synthon in Complex Molecule Synthesis
Disclaimer: Direct literature examples of 3-ethyl-1-heptyne as a synthon in complex molecule synthesis are scarce. The following application notes and protocols are based on reactions and methodologies reported for structurally analogous chiral terminal alkynes. These examples are intended to serve as a guide for researchers looking to employ 3-ethyl-1-heptyne in synthetic campaigns.
Introduction
3-Ethyl-1-heptyne is a chiral terminal alkyne that holds potential as a versatile building block in organic synthesis. Its terminal alkyne functionality allows for a wide range of transformations, including carbon-carbon bond formations and functional group interconversions. The presence of a stereocenter at the propargylic position makes it an attractive synthon for the asymmetric synthesis of complex molecules, such as natural products and pharmaceutical agents. This document outlines key applications and provides detailed protocols for the use of analogous chiral terminal alkynes, which can be adapted for 3-ethyl-1-heptyne.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Chiral terminal alkynes are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, for the formation of C(sp)-C(sp²) bonds. This reaction enables the direct connection of the alkyne moiety to aryl or vinyl halides, providing a powerful tool for building molecular complexity.
Key Applications:
-
Synthesis of chiral enynes and arylalkynes.
-
Construction of conjugated systems present in various natural products and functional materials.
-
Introduction of a chiral side chain onto aromatic or heteroaromatic cores in medicinal chemistry.
Quantitative Data for Sonogashira Coupling with Analogous Chiral Alkynes
| Entry | Alkyne | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 3-methyl-1-pentyne | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 95 | Fictionalized Data |
| 2 | 3-phenyl-1-butyne | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Toluene/Water | 89 | Fictionalized Data |
| 3 | 1-ethynylcyclohexanol | 1-Iodonaphthalene | Pd(OAc)₂, SPhos | Dioxane | 92 | Fictionalized Data |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Chiral terminal alkyne (e.g., 3-ethyl-1-heptyne, 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Anhydrous, degassed solvent (e.g., triethylamine or THF/triethylamine mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent, followed by the chiral terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature (or heat as required, e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Application Note 2: Azide-Alkyne Cycloadditions (Click Chemistry)
The terminal alkyne of 3-ethyl-1-heptyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Key Applications:
-
Bioconjugation and labeling of biomolecules.
-
Synthesis of complex heterocyclic compounds for drug discovery.
-
Development of functional polymers and materials.
Quantitative Data for CuAAC with Analogous Chiral Alkynes
| Entry | Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 3-methyl-1-pentyne | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 98 | Fictionalized Data |
| 2 | 3-phenyl-1-butyne | 1-Azido-4-nitrobenzene | CuI, TBTA | DMF | 94 | Fictionalized Data |
| 3 | 1-ethynylcyclohexanol | 3-Azidopropanoic acid | [Cu(MeCN)₄]PF₆ | Acetonitrile | 96 | Fictionalized Data |
Experimental Protocol: General Procedure for CuAAC Reaction
Materials:
-
Chiral terminal alkyne (e.g., 3-ethyl-1-heptyne, 1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Solvent system (e.g., t-butanol/water 1:1)
Procedure:
-
In a round-bottom flask, dissolve the chiral terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 equiv).
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can often be of high purity, but if necessary, it can be further purified by recrystallization or column chromatography.
Application Note 3: Hydroboration-Oxidation
The hydroboration-oxidation of a terminal alkyne like 3-ethyl-1-heptyne provides a route to chiral aldehydes or alcohols, depending on the workup conditions. This two-step process is highly regioselective, yielding the anti-Markovnikov addition product. The use of sterically hindered boranes can enhance this selectivity.
Key Applications:
-
Stereoselective synthesis of chiral aldehydes, which are precursors to other functional groups.
-
Conversion of the alkyne to a chiral alcohol without affecting the existing stereocenter.
-
Elaboration of carbon chains in natural product synthesis.
Quantitative Data for Hydroboration-Oxidation of Analogous Alkynes
| Entry | Alkyne | Borane Reagent | Workup | Product | Yield (%) | Reference |
| 1 | 3-methyl-1-pentyne | 9-BBN | H₂O₂, NaOH | Aldehyde | 85 | Fictionalized Data |
| 2 | 3-phenyl-1-butyne | Disiamylborane | H₂O₂, NaOH | Aldehyde | 90 | Fictionalized Data |
| 3 | 1-ethynylcyclohexanol | Catecholborane | NaBO₃·4H₂O | Aldehyde | 88 | Fictionalized Data |
Experimental Protocol: General Procedure for Hydroboration-Oxidation
Materials:
-
Chiral terminal alkyne (e.g., 3-ethyl-1-heptyne, 1.0 equiv)
-
Borane reagent (e.g., 9-BBN, disiamylborane, 1.1 equiv)
-
Anhydrous THF
-
Oxidizing agent (e.g., 30% hydrogen peroxide)
-
Aqueous base (e.g., 3M NaOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure: Part A: Hydroboration
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral terminal alkyne (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane reagent (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the starting material is consumed (monitored by TLC/GC).
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous base (e.g., 3M NaOH), followed by the dropwise addition of the oxidizing agent (e.g., 30% H₂O₂). Caution: This addition is often exothermic.
-
Stir the mixture at room temperature for several hours or overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral aldehyde by column chromatography.
Application Notes and Protocols for Sonogashira Coupling with 3-Ethyl-1-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Sonogashira cross-coupling reaction of 3-ethyl-1-heptyne with aryl or vinyl halides. The Sonogashira coupling is a powerful and versatile carbon-carbon bond-forming reaction widely used in organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2] It facilitates the synthesis of substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3]
The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[4] This makes it a highly valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1]
General Reaction Scheme
The Sonogashira coupling of 3-ethyl-1-heptyne with an aryl halide can be represented by the following general scheme:
R: Aryl or Vinyl group X: I, Br, Cl, or OTf (Triflate)[1][4]
Experimental Data Summary
The following table summarizes typical reaction conditions for Sonogashira couplings based on literature precedents for similar terminal alkynes. These parameters can be used as a starting point for the optimization of the reaction with 3-ethyl-1-heptyne.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Typically 1-5 mol%. Pd(II) precursors are reduced in situ to the active Pd(0) species.[1] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Typically 1-5 mol%. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[1] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, n-Butylamine | The base deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[5] It can also serve as the solvent.[4] |
| Solvent | Triethylamine, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation and side reactions.[3] |
| Reactant Ratio | Aryl Halide : Alkyne (1 : 1.1 - 1.5) | A slight excess of the alkyne is often used to ensure complete consumption of the aryl halide. |
| Temperature | Room temperature to 100 °C | The reaction can often be carried out at room temperature.[4][6] However, less reactive halides (e.g., chlorides) or sterically hindered substrates may require heating.[4] |
| Reaction Time | 1.5 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the homocoupling of the alkyne (Glaser coupling).[8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with 3-ethyl-1-heptyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
3-Ethyl-1-heptyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (TEA) (10 mL, anhydrous)
-
Anhydrous solvent (e.g., THF, if needed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.02 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9]
-
Addition of Solvent and Base: Under a positive pressure of the inert gas, add anhydrous triethylamine (10 mL) via syringe. If a co-solvent is used, add it at this stage.
-
Addition of the Alkyne: Add 3-ethyl-1-heptyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. For less reactive substrates, the mixture may be heated to a suitable temperature (e.g., 50-80 °C).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if it was heated. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[7] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.[7][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
Applications of 3-Ethyl-1-Heptyne in Medicinal Chemistry and Drug Discovery: A Review of Current Literature
A comprehensive review of scientific databases and chemical literature reveals a notable absence of direct applications for 3-ethyl-1-heptyne in the fields of medicinal chemistry and drug discovery. Despite the importance of terminal alkynes as versatile building blocks in the synthesis of complex organic molecules, 3-ethyl-1-heptyne has not been identified as a key intermediate, a significant pharmacophore, or a molecular scaffold in the development of therapeutic agents.
This lack of specific applications means that there is no quantitative data on its biological activity, such as IC50 or binding affinity values, to summarize. Consequently, detailed experimental protocols for its use in biological assays or as a precursor in the synthesis of bioactive compounds are not available in the published literature.
While terminal alkynes, in general, are crucial in medicinal chemistry for their role in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is widely used for drug discovery, lead optimization, and bioconjugation, the specific structure of 3-ethyl-1-heptyne has not been highlighted in these contexts. The focus in the literature tends to be on more complex or strategically functionalized alkynes.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or data tables for 3-ethyl-1-heptyne in a medicinal chemistry context, as the foundational research for such a document does not currently exist. Researchers seeking to utilize a simple, non-functionalized terminal alkyne in their synthetic schemes may find 3-ethyl-1-heptyne to be a viable, albeit unexceptional, starting material. However, for those looking for a compound with established biological relevance or a history of use in drug development, other alkynes would be more appropriate starting points.
Given the absence of specific data and established workflows for 3-ethyl-1-heptyne in medicinal chemistry, the creation of diagrams for signaling pathways or experimental workflows involving this compound would be purely speculative and without a basis in the scientific literature.
Application Notes: Catalytic Hydrogenation of 3-Ethyl-1-Heptyne
Introduction
The catalytic hydrogenation of alkynes is a fundamental and widely utilized transformation in organic synthesis. The complete reduction of an alkyne to its corresponding alkane, such as the conversion of 3-ethyl-1-heptyne to 3-ethylheptane, is a high-yield process crucial for synthesizing saturated hydrocarbon chains. This reaction proceeds by the addition of two molar equivalents of hydrogen (H₂) across the carbon-carbon triple bond in the presence of a metal catalyst. The reaction is typically exothermic and proceeds rapidly to completion.
Mechanism and Selectivity
The hydrogenation process occurs on the surface of a heterogeneous metal catalyst.[1] The alkyne adsorbs onto the catalyst surface, where molecular hydrogen is also activated. The reaction proceeds in a stepwise manner, first forming an alkene intermediate (3-ethyl-1-heptene). With standard, highly active catalysts, this intermediate is not isolated as it is rapidly hydrogenated further to the final alkane product.[2][3] Common catalysts for this complete reduction include platinum, palladium, and nickel.[1][4] The addition of hydrogen atoms typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the triple bond, although this is not stereochemically relevant in the formation of an acyclic alkane.[3][4]
For applications requiring the synthesis of the alkane, the key is to use a catalyst with high activity to ensure the reaction goes to completion without the need for harsh conditions. Catalysts like Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂) are highly effective for this transformation.
**Quantitative Data for Alkyne Hydrogenation
The following table summarizes typical conditions for the complete hydrogenation of terminal alkynes to alkanes. These parameters can be adapted for the specific conversion of 3-ethyl-1-heptyne to 3-ethylheptane.
| Parameter | Value/Condition | Catalyst | Substrate Scope | Reference |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Heterogeneous | Terminal & Internal Alkynes | [3] |
| Platinum Dioxide (PtO₂, Adams' catalyst) | Heterogeneous | Terminal & Internal Alkynes | [1][4] | |
| Catalyst Loading | 1-10 mol% | - | General | [5] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Hexane | Inert Solvents | General | [5] |
| Temperature | Ambient (20-25 °C) | - | General | [6] |
| Hydrogen Pressure | 1-5 atm (or H₂ balloon) | - | General | [6] |
| Reaction Time | 1-12 hours | - | Varies with substrate and conditions | - |
| Yield | >95% (typically quantitative) | - | General | [7] |
Experimental Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
This protocol describes a general procedure for the complete hydrogenation of 3-ethyl-1-heptyne using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
Materials and Equipment
-
Reactants: 3-ethyl-1-heptyne (C₉H₁₆)[8], 10% Palladium on Carbon (Pd/C, 50% wet), Hydrogen gas (H₂)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Glassware: Two- or three-neck round-bottom flask, magnetic stir bar, gas inlet adapter, condenser (optional)
-
Apparatus: Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon setup, magnetic stirrer hotplate, filtration setup (Büchner funnel, filter flask), Celite® or similar filter aid, rotary evaporator
-
Safety: Safety glasses, lab coat, fire extinguisher, hydrogen sensor (recommended)
Procedure
-
Apparatus Setup:
-
Assemble a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. The second neck can be fitted with a stopper.
-
For a balloon setup, ensure the balloon is robust and free of defects. Attach it to the gas inlet.
-
Ensure all connections are secure and properly greased to prevent leaks.
-
-
Charging the Reactor:
-
In the round-bottom flask, dissolve 3-ethyl-1-heptyne (e.g., 1.0 g, ~8.0 mmol) in a suitable solvent like ethanol (20-30 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 50-100 mg, ~5-10 wt% of the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle it in a well-ventilated area and avoid generating dust.
-
-
Inerting the System:
-
Connect the flask to a vacuum/inert gas manifold.
-
Carefully evacuate the flask to remove air and backfill with an inert gas (N₂ or Ar).
-
Repeat this vacuum/backfill cycle three times to ensure the atmosphere is completely inert. This is critical for safety and to prevent catalyst deactivation.
-
-
Hydrogenation:
-
Replace the inert gas atmosphere with hydrogen. For a balloon setup, evacuate the inert gas and then fill the balloon with H₂ before attaching it to the flask. For a pressure reactor, follow the manufacturer's instructions for introducing hydrogen.
-
Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.
-
The reaction is typically run at room temperature and atmospheric pressure (from the balloon) or slightly elevated pressure (1-5 atm).
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots (carefully and after re-introducing an inert atmosphere temporarily) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The disappearance of the starting material (3-ethyl-1-heptyne) indicates the reaction is proceeding. The reaction is complete when no starting material or alkene intermediate is observed.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the system with inert gas (N₂ or Ar) to remove all residual hydrogen.
-
Prepare a small plug of Celite® in a Büchner or Hirsch funnel.
-
Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure all the product is collected. Caution: The filtered catalyst should not be allowed to dry completely on the filter paper, as it can ignite in the presence of air. Quench the catalyst by carefully adding it to a container of water.
-
Transfer the filtrate to a round-bottom flask.
-
-
Product Isolation and Characterization:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting residue is the crude 3-ethylheptane. For most applications, if the reaction has gone to completion, the purity is very high.
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the alkyne signals in the NMR and IR spectra and the appearance of a saturated alkane spectrum will confirm the successful transformation.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Hydrogen [organic-chemistry.org]
- 7. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 8. 1-Heptyne, 3-ethyl- | C9H16 | CID 11412373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle: Derivatisierung von 3-Ethyl-1-heptin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Dieses Dokument beschreibt Strategien und Protokolle für die Derivatisierung von 3-Ethyl-1-heptin, einem terminalen Alkin, zur Erstellung einer diversifizierten Molekülbibliothek für das biologische Screening. Terminale Alkine sind vielseitige chemische Bausteine in der medizinischen Chemie, die eine einfache Einführung verschiedener funktioneller Gruppen ermöglichen, um die biologische Aktivität zu untersuchen. Die hier beschriebenen Methoden konzentrieren sich auf robuste und hocheffiziente Reaktionen, die für die Synthese von Bibliotheken und die anschließende Identifizierung von "Hits" in biologischen Assays geeignet sind.
Logischer Arbeitsablauf für die Derivatisierung und das Screening Der Gesamtprozess von der Auswahl des Ausgangsmaterials bis zur Identifizierung potenzieller Leitverbindungen folgt einem strukturierten Weg. Dies umfasst die chemische Synthese zur Generierung von Diversität, gefolgt von einer Kaskade biologischer Assays zur Identifizierung und Charakterisierung aktiver Verbindungen.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Leitfindungsfindung.
Abschnitt 1: Strategien zur Derivatisierung
Für die Derivatisierung von 3-Ethyl-1-heptin werden drei hochzuverlässige chemische Reaktionen vorgeschlagen. Diese Methoden sind für ihre breite Anwendbarkeit, hohe Ausbeute und Kompatibilität mit einer Vielzahl von funktionellen Gruppen bekannt, was sie ideal für die Erstellung von Molekülbibliotheken macht.
-
Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) oder "Click-Chemie" : Diese Reaktion verbindet das terminale Alkin (3-Ethyl-1-heptin) mit einer Reihe von organischen Aziden, um stabile 1,2,3-Triazol-Ringe zu bilden. Triazole sind hervorragende bioisostere Ersatzstoffe für Amidbindungen und können an Zielproteine binden.
-
Sonogashira-Kupplung : Diese Kreuzkupplungsreaktion, die durch Palladium und Kupfer katalysiert wird, bildet eine Kohlenstoff-Kohlenstoff-Bindung zwischen dem terminalen Alkin und Aryl- oder Vinylhalogeniden. Dies ermöglicht die Einführung einer breiten Palette von (hetero-)aromatischen Systemen, die für die molekulare Erkennung entscheidend sind.
-
Mannich-Reaktion : Diese Reaktion führt eine Aminomethylgruppe an das Alkin ein und erzeugt Propargylamine. Die Einführung von basischen Stickstoffatomen kann die pharmakokinetischen Eigenschaften, wie die Löslichkeit, verbessern und zusätzliche Interaktionspunkte mit biologischen Zielen schaffen.
Abschnitt 2: Experimentelle Protokolle
Die folgenden Protokolle sind verallgemeinerte Verfahren, die für 3-Ethyl-1-heptin als Ausgangsmaterial angepasst werden können.
Protokoll 2.1: Allgemeine Vorgehensweise für die CuAAC ("Click-Chemie")
-
In einem geeigneten Reaktionsgefäß werden 3-Ethyl-1-heptin (1,0 Äq.) und ein ausgewähltes organisches Azid (1,0 Äq.) in einem 1:1-Gemisch aus t-Butanol und Wasser gelöst.
-
Zu der Lösung werden Natriumascorbat (0,3 Äq., frisch aus einer 1 M Stammlösung in Wasser hergestellt) und Kupfer(II)-sulfat-Pentahydrat (0,1 Äq.) hinzugefügt.
-
Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden kräftig gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum konzentriert.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 1,4-disubstituierte Triazol-Derivat zu erhalten.
Protokoll 2.2: Allgemeine Vorgehensweise für die Sonogashira-Kupplung
-
In einem ofengetrockneten Schlenk-Kolben werden das Arylhalogenid (1,0 Äq.), Pd(PPh₃)₄ (0,05 Äq.) und Kupfer(I)-iodid (CuI, 0,1 Äq.) in einem entgasten Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) gelöst.
-
3-Ethyl-1-heptin (1,2 Äq.) und eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2,5 Äq.) werden zugegeben.
-
Die Mischung wird unter einer inerten Atmosphäre (Argon oder Stickstoff) bei 50-80 °C für 6-18 Stunden erhitzt, bis die Ausgangsmaterialien verbraucht sind (Überwachung mittels DC oder GC-MS).
-
Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um die Katalysatorrückstände zu entfernen.
-
Das Filtrat wird im Vakuum konzentriert.
-
Der Rückstand wird in einem organischen Lösungsmittel (z.B. Dichlormethan) aufgenommen, mit Wasser und Kochsalzlösung gewaschen, getrocknet und konzentriert.
-
Die Reinigung erfolgt durch Säulenchromatographie, um das gekoppelte Produkt zu isolieren.
Protokoll 2.3: Allgemeine Vorgehensweise für die Mannich-Reaktion
-
In einem Rundkolben wird ein sekundäres Amin (z.B. Piperidin, 1,1 Äq.) zu einer 37%igen wässrigen Formaldehydlösung (1,1 Äq.) bei 0 °C gegeben.
-
3-Ethyl-1-heptin (1,0 Äq.) wird zu der Mischung gegeben, oft in Gegenwart eines Kupfer(I)-Salzes (z.B. CuCl, 0,05 Äq.) als Katalysator und einem Lösungsmittel wie Dioxan.
-
Die Reaktion wird für 2-6 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) gerührt.
-
Nach Abschluss der Reaktion wird die Mischung mit einer gesättigten wässrigen Ammoniumchloridlösung versetzt und mit Diethylether extrahiert.
-
Die organische Schicht wird getrocknet, filtriert und konzentriert.
-
Das resultierende Propargylamin wird durch Säulenchromatographie oder Destillation gereinigt.
Abschnitt 3: Biologisches Screening und Datenpräsentation
Nach der Synthese wird die Bibliothek von 3-Ethyl-1-heptin-Derivaten in einer hierarchischen Screening-Kaskade auf biologische Aktivität getestet.
Hypothetischer Screening-Arbeitsablauf Der Arbeitsablauf für das Screening ist darauf ausgelegt, die vielversprechendsten Verbindungen effizient zu identifizieren und falsch positive Ergebnisse zu minimieren.
Application Notes and Protocols: 3-Ethyl-1-Heptyne in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-heptyne is a terminal alkyne that holds significant promise as a versatile building block in materials science. Its terminal triple bond serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups make 3-ethyl-1-heptyne an attractive monomer for the synthesis of novel polymers and for the functionalization of material surfaces. The ethyl and butyl substituents on the propargyl carbon provide steric bulk, which can influence the physical properties of the resulting materials, such as solubility, thermal stability, and morphology.
These application notes provide an overview of the potential uses of 3-ethyl-1-heptyne in materials science, along with detailed protocols for its application in polymer synthesis and surface modification.
Potential Applications
The unique structure of 3-ethyl-1-heptyne lends itself to several applications in materials science:
-
Monomer for Polymer Synthesis: As a terminal alkyne, 3-ethyl-1-heptyne can be copolymerized with diazide-containing monomers via CuAAC to form functional polymers. The resulting 1,2,3-triazole linkages are stable and can enhance the thermal and chemical resistance of the polymer backbone. The pendant alkyl groups can improve the solubility of the resulting polymers in organic solvents and influence their mechanical properties.
-
Surface Modification of Materials: 3-Ethyl-1-heptyne can be used to introduce alkyne functionalities onto the surfaces of various substrates, such as silica nanoparticles, glass, and polymers. This "alkyne-functionalization" prepares the surface for subsequent modification via click chemistry, allowing for the covalent attachment of a wide array of molecules, including biomolecules, fluorophores, and polymers. This is particularly relevant in the development of functional materials for biomedical applications, such as drug delivery and biosensing.
-
Dendrimer and Hyperbranched Polymer Synthesis: The terminal alkyne group can be utilized in the divergent or convergent synthesis of dendrimers and hyperbranched polymers. The controlled, stepwise nature of click chemistry allows for the precise construction of these complex, three-dimensional architectures.
Experimental Protocols
Protocol 1: Synthesis of a Linear Polymer via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a linear polymer by reacting 3-ethyl-1-heptyne with a diazide monomer, 1,4-bis(azidomethyl)benzene, using a copper(I) catalyst.
Materials:
-
3-Ethyl-1-heptyne (Monomer A)
-
1,4-Bis(azidomethyl)benzene (Monomer B)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-ethyl-1-heptyne (1.0 eq) and 1,4-bis(azidomethyl)benzene (1.0 eq) in anhydrous DMF.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF. The solution should turn green, indicating the formation of the copper-ligand complex.
-
Polymerization: Add the catalyst solution to the monomer solution dropwise with vigorous stirring. The reaction mixture is then heated to 70°C and stirred for 24 hours.
-
Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of methanol with stirring.
-
Collect the polymer by filtration and wash it with methanol to remove any unreacted monomers and catalyst.
-
Dissolve the polymer in a minimal amount of DCM and re-precipitate it in cold hexanes to further purify it.
-
Collect the purified polymer by filtration and dry it under vacuum at 40°C overnight.
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (Alkyne:Azide) | 1:1 |
| Catalyst Loading (mol%) | 5 |
| Reaction Temperature (°C) | 70 |
| Reaction Time (h) | 24 |
| Typical Yield (%) | > 90 |
| Expected Mn ( g/mol ) | 10,000 - 25,000 |
| Expected PDI | 1.2 - 1.8 |
Protocol 2: Surface Modification of Silica Nanoparticles with 3-Ethyl-1-Heptyne
This protocol details the functionalization of silica nanoparticles with 3-ethyl-1-heptyne, followed by the attachment of an azide-containing fluorescent dye via CuAAC.
Materials:
-
Silica Nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
3-Ethyl-1-heptyne
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Ethanol
Procedure:
Part A: Amine Functionalization of Silica Nanoparticles
-
Disperse silica nanoparticles in anhydrous toluene.
-
Add APTES to the suspension and reflux the mixture overnight under an inert atmosphere.
-
Cool the reaction mixture, and collect the amine-functionalized SiNPs by centrifugation.
-
Wash the nanoparticles with toluene and ethanol to remove excess APTES.
-
Dry the amine-functionalized SiNPs under vacuum.
Part B: Alkyne Functionalization
-
Disperse the amine-functionalized SiNPs in anhydrous DCM.
-
In a separate flask, activate 4-pentynoic acid with DCC and a catalytic amount of DMAP in DCM.
-
Add the activated acid solution to the SiNP suspension and stir at room temperature for 24 hours.
-
Collect the alkyne-functionalized SiNPs by centrifugation and wash them with DCM and ethanol.
-
Dry the alkyne-functionalized SiNPs under vacuum.
Part C: Click Reaction with Fluorescent Dye
-
Disperse the alkyne-functionalized SiNPs in a mixture of deionized water and ethanol.
-
Add the azide-functionalized fluorescent dye, followed by aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12 hours in the dark.
-
Collect the fluorescently labeled SiNPs by centrifugation.
-
Wash the nanoparticles with deionized water and ethanol until the supernatant is colorless.
-
Resuspend the functionalized nanoparticles in the desired buffer or solvent.
Quantitative Data Summary
| Parameter | Condition/Value |
| APTES Concentration | 5% (v/v) |
| 4-Pentynoic Acid:Amine Ratio | 1.5:1 |
| DCC:Acid Ratio | 1.2:1 |
| Azide Dye Concentration | 1 mM |
| CuSO₄:Sodium Ascorbate Ratio | 1:5 |
| Reaction Time (Click) | 12 h |
Visualizations
Caption: Experimental workflow for the synthesis of a linear polymer using 3-ethyl-1-heptyne.
Caption: Signaling pathway for the surface modification of silica nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Heptyne, 3-ethyl-
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-Heptyne, 3-ethyl-. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 1-Heptyne, 3-ethyl-?
While experimental data for 1-Heptyne, 3-ethyl- is not widely available in the literature, we can estimate its properties based on structurally similar compounds. This information is crucial for monitoring the purification process.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| Estimated Boiling Point | ~140-150 °C (at atm. pressure) | Based on the boiling point of 3-heptyne (105-106 °C) and the addition of an ethyl group. The related, more polar 3-ethyl-1-heptyn-3-ol has a boiling point of 165 °C. |
| CAS Number | 55944-43-9 | [1][2] |
Q2: What are the common impurities in crude 1-Heptyne, 3-ethyl-?
Impurities will largely depend on the synthetic route used. Common synthesis methods for terminal alkynes can introduce the following impurities:
-
Unreacted Starting Materials: Such as the corresponding alkyl halide and the smaller alkyne used in the coupling reaction.
-
Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common.
-
Side-reaction Products: Homocoupling of the starting alkyne can lead to symmetrical diyne impurities. Isomerization of the terminal alkyne to an internal alkyne can also occur, especially under basic or high-temperature conditions.
-
Grignard Reagent Residues: If a Grignard reaction is used, unreacted Grignard reagent and its byproducts may be present.
-
Water: Introduced during the workup steps.
Q3: What are the recommended purification techniques for crude 1-Heptyne, 3-ethyl-?
A combination of techniques is typically employed for the purification of volatile, non-polar compounds like 1-Heptyne, 3-ethyl-.
-
Aqueous Workup: This initial step removes the bulk of water-soluble impurities.
-
Drying: Removal of residual water from the organic phase is critical before distillation.
-
Fractional Distillation: This is the primary method for separating the product from components with different boiling points.
-
Flash Chromatography: Can be used for further purification, especially to remove closely-related impurities that are difficult to separate by distillation.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Broad Boiling Range) | 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Presence of an azeotrope. | 1. Use a more efficient column, such as a Vigreux or a packed column, to increase the number of theoretical plates. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Check for known azeotropes with the solvent or impurities. Consider using a different solvent for extraction or performing a vacuum distillation to alter the boiling points. |
| Product is Contaminated with Solvent | The boiling point of the solvent is too close to the product's boiling point. | If the boiling point difference is small, use a highly efficient fractional distillation setup. Alternatively, choose a lower-boiling solvent for the initial synthesis and workup. |
| No Product Distilling Over | 1. The boiling point of the product is higher than anticipated. 2. A leak in the distillation apparatus. | 1. Gradually and carefully increase the heating mantle temperature. Consider switching to vacuum distillation to lower the boiling point. 2. Check all joints and connections for a proper seal. Ensure a steady stream of cooling water is flowing through the condenser. |
| Product Decomposes During Distillation | The compound is thermally unstable at its atmospheric boiling point. | Use vacuum distillation to lower the required temperature. Ensure the heating mantle is not set excessively high. |
Flash Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from a Close-Running Impurity | 1. Inappropriate solvent system. 2. Column is overloaded. | 1. Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives the product an Rf value of 0.2-0.3 is often a good starting point. For non-polar compounds like 1-Heptyne, 3-ethyl-, a low polarity eluent (e.g., hexanes with a very small amount of ethyl acetate or diethyl ether) is recommended. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Use a less polar solvent system. For highly non-polar compounds, pure hexanes or pentane may be necessary. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | While unlikely for this non-polar compound, if it fails to elute with non-polar solvents, gradually increase the polarity of the eluent. |
| Tailing of the Product Spot on TLC and Column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: General Purification by Aqueous Workup and Fractional Distillation
-
Aqueous Wash:
-
Transfer the crude 1-Heptyne, 3-ethyl- to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl to remove any basic organic impurities.
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase.
-
-
During each wash, gently shake the separatory funnel and allow the layers to fully separate before draining the aqueous layer.
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous MgSO₄ or Na₂SO₄.
-
Gently swirl the flask and let it stand until the organic layer is clear. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried organic solution to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Add the dried, crude product to the distillation flask along with a few boiling chips.
-
Slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point of 1-Heptyne, 3-ethyl- (estimated to be around 140-150 °C at atmospheric pressure). Monitor the temperature at the still head closely. A stable temperature during collection indicates a pure fraction.
-
Protocol 2: Purification by Flash Chromatography
-
Column Preparation:
-
Select an appropriately sized flash chromatography column.
-
Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes).
-
If the product does not elute, gradually increase the polarity of the eluent by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Heptyne, 3-ethyl-.
-
Visualizations
General Purification Workflow
Caption: General workflow for the purification of crude 1-Heptyne, 3-ethyl-.
Troubleshooting Logic for Poor Distillation Separation
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Identification and minimization of side products in 1-Heptyne, 3-ethyl- synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-ethyl-1-heptyne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-ethyl-1-heptyne, focusing on the identification and minimization of side products.
Issue 1: Low Yield of 3-ethyl-1-heptyne and Presence of Unreacted 1-heptyne
-
Possible Cause 1: Incomplete Deprotonation of 1-heptyne. The formation of the acetylide anion is a critical step. If the base is not strong enough or is not used in a sufficient amount, a significant portion of the 1-heptyne will remain unreacted.
-
Solution 1:
-
Ensure the use of a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
Use at least a stoichiometric equivalent of the base relative to 1-heptyne. A slight excess (e.g., 1.05 equivalents) can help drive the deprotonation to completion.
-
Ensure the reaction is performed under anhydrous conditions, as any moisture will quench the strong base.
-
-
Possible Cause 2: Inefficient Alkylation. The subsequent reaction with the ethylating agent (e.g., ethyl bromide) may be slow or incomplete.
-
Solution 2:
-
Use a reactive ethylating agent. Ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride.
-
Consider the reaction temperature. While the deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C), the alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate.
-
Ensure efficient mixing to maximize contact between the acetylide and the ethylating agent.
-
Issue 2: Presence of a Significant Amount of a High-Boiling Point Impurity
-
Possible Cause: Dialkylation. The product, 3-ethyl-1-heptyne, still has an acidic proton on the alkyne. If a strong base is still present after the initial alkylation, it can deprotonate the product, leading to a second alkylation and the formation of 3,3-diethyl-1-heptyne.
-
Solution:
-
Control the stoichiometry of the base carefully. Avoid using a large excess of the base.
-
Add the ethylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can help minimize the second alkylation.
-
Quench the reaction mixture after a reasonable time to destroy any remaining strong base before it can react with the product.
-
Issue 3: Observation of Isomeric Impurities by GC-MS or NMR
-
Possible Cause: Isomerization of the Terminal Alkyne. Under certain conditions, especially with strong bases and higher temperatures, the terminal alkyne can isomerize to form more stable internal alkynes (e.g., 3-ethyl-2-heptyne or other isomers).
-
Solution:
-
Maintain a low reaction temperature throughout the process, especially during the deprotonation and alkylation steps.
-
Choose the base-solvent system carefully. For example, the use of sodium amide in polar aprotic solvents can sometimes promote isomerization.
-
Minimize the reaction time. Prolonged exposure to the basic reaction medium can increase the likelihood of isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-ethyl-1-heptyne?
A1: The most common and direct method is the alkylation of 1-heptyne. This involves the deprotonation of 1-heptyne with a strong base to form the corresponding acetylide, followed by reaction with an ethylating agent like ethyl bromide or diethyl sulfate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) if the starting materials and products are UV active or can be visualized with a suitable stain (e.g., potassium permanganate). A more quantitative method is to take small aliquots from the reaction mixture, quench them, and analyze them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of starting material to product.
Q3: What are the typical purification methods for 3-ethyl-1-heptyne?
A3: The primary method for purifying 3-ethyl-1-heptyne is fractional distillation, taking advantage of the boiling point differences between the product, unreacted starting materials, and side products. For higher purity, column chromatography on silica gel can be employed.
Q4: What are the characteristic spectroscopic signatures of 3-ethyl-1-heptyne?
A4: In the ¹H NMR spectrum, you should observe a characteristic signal for the terminal alkyne proton around δ 2.0-2.3 ppm (a triplet). The ¹³C NMR spectrum will show two signals for the alkyne carbons, with the terminal carbon appearing around δ 68-75 ppm and the internal carbon around δ 80-90 ppm. The IR spectrum will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp band around 2100 cm⁻¹ for the C≡C stretch.
Quantitative Data on Side Product Formation
The following table provides representative data on how reaction conditions can influence the product distribution in the synthesis of 3-ethyl-1-heptyne via the alkylation of 1-heptyne. (Note: This data is illustrative and may vary based on specific experimental setups).
| Entry | Base (equiv.) | Ethylating Agent | Temperature (°C) | Yield of 3-ethyl-1-heptyne (%) | Unreacted 1-heptyne (%) | Dialkylation Product (%) | Isomerization Products (%) |
| 1 | n-BuLi (1.05) | Ethyl Bromide | 0 to 25 | 85 | 5 | 8 | <2 |
| 2 | NaNH2 (1.1) | Ethyl Bromide | 25 to 40 | 75 | 8 | 10 | 7 |
| 3 | n-BuLi (1.5) | Ethyl Bromide | 0 to 25 | 70 | <1 | 25 | <2 |
| 4 | n-BuLi (1.05) | Diethyl Sulfate | -10 to 20 | 90 | 4 | 5 | <1 |
Experimental Protocols
Synthesis of 3-ethyl-1-heptyne via Alkylation of 1-heptyne
This protocol is based on a general procedure for the alkylation of terminal alkynes.
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 1-heptyne (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0 °C for 1 hour.
-
Slowly add ethyl bromide (1.1 equivalents) dropwise, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by GC or TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 3-ethyl-1-heptyne.
Visualizations
Technical Support Center: 3-Ethyl-1-Heptyne Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of 3-ethyl-1-heptyne.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3-ethyl-1-heptyne?
For optimal long-term stability, 3-ethyl-1-heptyne, as a volatile and reactive terminal alkyne, should be stored in a cool, dry, and well-ventilated area. It is crucial to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture ingress. The recommended storage temperature is typically between 2°C and 8°C.
Q2: What are the primary degradation pathways for 3-ethyl-1-heptyne?
While specific degradation pathways for 3-ethyl-1-heptyne are not extensively documented, terminal alkynes, in general, are susceptible to several degradation routes:
-
Oxidation: Exposure to air can lead to the oxidation of the alkyne bond, potentially forming various oxygenated products.
-
Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of impurities, heat, or light. This can result in the formation of higher molecular weight byproducts.
-
Thermal Decomposition: At elevated temperatures, 3-ethyl-1-heptyne may decompose. The exact decomposition products would depend on the conditions.
Q3: How can I detect potential degradation of my 3-ethyl-1-heptyne sample?
Visual inspection for color change (yellowing or browning) or the formation of precipitates can be an initial indicator of degradation. For a more definitive assessment, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect structural changes and the appearance of new signals corresponding to degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the characteristic C≡C-H and C≡C bond stretching frequencies, which can indicate oxidation or other reactions at the alkyne moiety.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcomes or low yields | Degradation of the 3-ethyl-1-heptyne starting material. | 1. Verify the purity of the 3-ethyl-1-heptyne using GC-MS or NMR before use.2. If impurities are detected, consider purifying the alkyne by distillation.3. Ensure the compound has been stored under the recommended inert and refrigerated conditions. |
| Visible changes in the sample (e.g., color, viscosity) | Polymerization or oxidation has occurred. | 1. Do not use the material if significant visual changes are observed.2. Characterize a small aliquot of the sample using FTIR or NMR to identify potential degradation products.3. Review storage procedures to ensure the container is properly sealed and under an inert atmosphere. |
| Inconsistent analytical results (e.g., shifting peaks in chromatography) | The sample is actively degrading, or there is contamination. | 1. Analyze a freshly opened sample from a new batch, if available, to use as a reference.2. Perform a forced degradation study (e.g., by exposing a small amount to air or heat) and analyze the products to understand potential degradation pathways under your laboratory conditions. |
Experimental Protocols
Purity Assessment by GC-MS:
-
Sample Preparation: Prepare a dilute solution of 3-ethyl-1-heptyne in a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Use a GC-MS system equipped with a non-polar or medium-polarity capillary column suitable for separating volatile organic compounds.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative purity. Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
Stability Data Log
| Time Point | Storage Condition | Appearance | Purity by GC (%) | Notes (e.g., new impurity peaks observed) |
| T = 0 | 2-8°C, under Argon | Colorless liquid | 99.5% | Initial analysis |
| T = 3 months | 2-8°C, under Argon | |||
| T = 6 months | 2-8°C, under Argon | |||
| T = 12 months | 2-8°C, under Argon |
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing stability issues with 3-ethyl-1-heptyne.
Overcoming steric hindrance in reactions with 3-ethyl-1-heptyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered terminal alkyne, 3-ethyl-1-heptyne.
Troubleshooting Guides
Issue 1: Low or No Conversion in Sonogashira Coupling Reactions
Sonogashira coupling of sterically hindered alkynes like 3-ethyl-1-heptyne can be challenging due to the bulky ethyl group at the propargylic position, which impedes catalyst coordination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling of 3-ethyl-1-heptyne.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | Switch to a less sterically demanding palladium catalyst. For instance, palladium catalysts with Buchwald-type ligands can be effective. Consider using a higher catalyst loading. |
| Ligand Hindrance | If using traditional phosphine ligands like triphenylphosphine, the steric bulk may be too great. Switch to less bulky ligands or consider ligand-free conditions in some cases. |
| Copper Co-catalyst Issue | Ensure the copper(I) co-catalyst is fresh and active. The choice of copper salt (e.g., CuI, CuBr) can also influence the reaction rate. |
| Solvent and Base | The choice of solvent and base is crucial. Aprotic polar solvents like DMF or THF are often used. A strong, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be beneficial. |
| Reaction Temperature | Higher temperatures may be required to overcome the activation energy barrier, but be mindful of potential catalyst decomposition. A temperature screen is recommended. |
Issue 2: Poor Regioselectivity in Hydroboration-Oxidation
The hydroboration of 3-ethyl-1-heptyne aims to produce the anti-Markovnikov aldehyde after oxidation. However, steric hindrance can affect the regioselectivity of the borane addition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity in hydroboration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Borane Reagent is Too Small | Use a bulkier borane reagent to enhance selectivity for the less hindered terminal carbon. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane are classic choices for improving regioselectivity with hindered alkynes. |
| Reaction Temperature is Too High | Lowering the reaction temperature can improve the selectivity of the hydroboration step. |
| Stoichiometric Borane Issues | Consider a catalytic hydroboration approach. Catalysts based on rhodium or iridium with specific ligands can offer high regioselectivity under milder conditions. Catecholborane is a common reagent in these catalytic systems. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with 3-ethyl-1-heptyne?
A1: The primary challenge is the steric hindrance caused by the ethyl group at the C-3 position. This bulk can hinder the approach of reagents and catalysts to the alkyne's reactive site, leading to slower reaction rates, lower yields, and in some cases, a lack of reactivity altogether.
Q2: Which catalysts are recommended for Sonogashira coupling with 3-ethyl-1-heptyne?
A2: For sterically hindered terminal alkynes, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional Pd/phosphine systems. These ligands can promote the formation of the active catalytic species and facilitate the coupling process.
Q3: Can "Click Chemistry" (CuAAC) be performed with 3-ethyl-1-heptyne?
A3: Yes, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally tolerant of steric hindrance. While the reaction rate might be slightly slower compared to unhindered terminal alkynes, the formation of the triazole ring is typically efficient. Standard Cu(I) sources like copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) can be used.
Q4: How can I improve the yield of alkyne metathesis with 3-ethyl-1-heptyne?
A4: Alkyne metathesis of sterically hindered substrates requires highly active and robust catalysts. Molybdenum or tungsten alkylidyne catalysts are commonly used. To improve yields, ensure the reaction is performed under an inert atmosphere with dry, degassed solvents, as these catalysts are sensitive to air and moisture. Higher catalyst loadings and elevated temperatures may also be necessary.
Experimental Protocols
Protocol 1: Illustrative Sonogashira Coupling of a Hindered Alkyne
This protocol is an illustrative example for the coupling of a sterically hindered alkyne with an aryl halide.
Reaction Scheme:
Technical Support Center: Catalyst Selection and Optimization for Alkyne Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-heptyne and 3-ethyl-1-heptyne transformations. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the catalytic transformation of 1-heptyne and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactant Conversion | 1. Inactive Catalyst: The catalyst may have been improperly activated, handled, or stored. For many hydrogenation catalysts, pretreatment with H₂ at elevated temperatures is required to reduce the metal species.[1][2] 2. Catalyst Poisoning: Impurities in the reactant, solvent, or gas stream (e.g., sulfur compounds, CO) can poison the catalyst's active sites.[3] 3. Insufficient Hydrogen Pressure/Flow: For hydrogenation, low H₂ pressure can limit the reaction rate.[1][2] 4. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing may limit the contact between reactants and the catalyst surface. | 1. Catalyst Activation & Handling: Ensure the catalyst is activated according to the supplier's protocol. Handle catalysts under an inert atmosphere if they are pyrophoric or sensitive to air/moisture. 2. Purify Reagents: Use high-purity solvents and reactants. Pass hydrogen gas through a purification trap if contamination is suspected. 3. Optimize Pressure: Gradually increase the hydrogen pressure. Note that excessively high pressure can sometimes reduce selectivity to the alkene.[1][2] 4. Improve Agitation: Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer. |
| Poor Selectivity to Desired Product (e.g., Alkene over Alkane) | 1. Over-hydrogenation: The catalyst is too active, leading to the reduction of the intermediate alkene to an alkane. This is common with highly active catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt).[4][5] 2. Non-selective Active Sites: The catalyst surface may have different types of active sites, some of which are non-selective and promote over-hydrogenation.[6][7][8] Low-coordination palladium atoms are suggested to be less selective.[6] 3. Isomerization: The desired alkene product may isomerize to a different, undesired isomer. This can be catalyzed by the primary catalyst or trace impurities. | 1. Use a "Poisoned" Catalyst: For cis-alkene selectivity, use a Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[5][9] These "poisons" deactivate the most active sites, preventing over-hydrogenation.[9] 2. Choose a Selective Catalyst System: For trans-alkenes, use a dissolving metal reduction, such as sodium in liquid ammonia (Na/NH₃).[10][11] 3. Optimize Reaction Conditions: Lower hydrogen pressure and temperature can often improve selectivity to the alkene.[1][2] 4. Modify the Catalyst: Introducing a second metal (e.g., Ag, Cu) can modify the electronic properties of Pd and improve selectivity.[12][13] |
| Catalyst Deactivation During Reaction | 1. Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is more common in high-temperature reactions involving hydrocarbons.[3] 2. Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions. 3. Sintering: At high temperatures, small metal particles can agglomerate into larger ones, reducing the active surface area. | 1. Regeneration: If coking occurs, the catalyst can sometimes be regenerated by a controlled burn-off of the carbon deposits in air.[3] 2. Use a More Robust Support: Choose a support material that strongly anchors the metal particles. Anchoring Pd atoms in mesoporous graphitic carbon nitride has been shown to prevent leaching and aggregation.[14] 3. Moderate Reaction Conditions: Operate at the lowest effective temperature to minimize sintering and coking. |
| Inconsistent Results Between Batches | 1. Catalyst Variability: Different batches of commercial catalysts can have slight variations in particle size, dispersion, and surface properties. 2. Water Content: Trace amounts of water in solvents or reagents can alter the catalyst's activity and selectivity. 3. Substrate Purity: Impurities in the 1-heptyne or 3-ethyl-1-heptyne can act as inhibitors or poisons. | 1. Characterize Catalyst: If possible, characterize new batches of catalyst (e.g., via chemisorption, TEM) to ensure consistency. 2. Use Anhydrous Solvents: Dry solvents using standard laboratory procedures (e.g., distillation, molecular sieves) before use. 3. Purify Substrate: Purify the starting alkyne via distillation or chromatography if impurities are suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective hydrogenation of 1-heptyne to 1-heptene?
For selective hydrogenation to 1-heptene, palladium-based catalysts are generally more active and selective than those based on platinum or ruthenium.[1][2] To prevent over-hydrogenation to n-heptane, a modified or "poisoned" catalyst is recommended.
-
For cis-1-heptene: The Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead(II) acetate and quinoline) is the industry standard. It facilitates the syn-addition of hydrogen across the triple bond.[5][9]
-
For trans-1-heptene: A dissolving metal reduction using sodium or lithium metal in liquid ammonia at low temperatures (e.g., -33°C) is the preferred method. This reaction proceeds via an anti-addition of hydrogen.[5][10][11]
Q2: How does the structure of 3-ethyl-1-heptyne affect catalyst selection compared to 1-heptyne?
The presence of the ethyl group at the 3-position introduces steric hindrance around the triple bond. While the same general catalyst principles apply, you may observe:
-
Slower Reaction Rates: The bulky ethyl group can hinder the alkyne's approach to the catalyst surface, potentially requiring longer reaction times, higher catalyst loading, or more forcing conditions (higher temperature/pressure).
-
Potential for Isomerization: Under certain conditions, the catalyst might promote the isomerization of the double bond after the initial hydrogenation. For substrates with significant steric hindrance, homogeneous catalysts like the Wilkinson complex (RhCl(PPh₃)₃) might offer better accessibility and selectivity.[15]
Q3: My hydrogenation reaction is producing a mixture of cis and trans isomers. What is causing this?
The formation of a stereoisomeric mixture is unusual if you are using a standard stereoselective method.
-
With Lindlar's Catalyst: If you observe trans-alkene, it could indicate that the catalyst has lost its selectivity or that a secondary isomerization process is occurring. Ensure the catalyst has not been over-reduced or that reaction conditions are not promoting isomerization.
-
With Na/NH₃: If you observe cis-alkene, it could be due to incomplete reaction or improper workup. The mechanism strongly favors the formation of the more stable trans-vinylic radical intermediate, making trans-alkene the major product.[11]
Q4: Can I use the same catalyst for polymerization of 1-heptyne?
No, hydrogenation catalysts are generally not suitable for polymerization. Alkene and alkyne polymerization typically requires specific organometallic catalysts, such as:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds (e.g., TiCl₄) co-catalyzed with an organoaluminum compound (e.g., triethylaluminium).[16]
-
Metallocene Catalysts: These are single-site homogeneous catalysts that offer excellent control over polymer properties.
Q5: What are the primary mechanisms of catalyst deactivation in alkyne transformations?
Catalyst deactivation is the loss of activity or selectivity over time. Key mechanisms include:
-
Poisoning: Irreversible adsorption of impurities (sulfur, lead, CO) onto active sites.[3]
-
Coking or Fouling: The deposition of carbonaceous materials or heavy polymers on the catalyst surface, which physically blocks active sites.[3]
-
Sintering: The thermal agglomeration of small metal nanoparticles into larger ones, which reduces the active surface area. This is a concern at elevated reaction temperatures.
-
Leaching: The dissolution of the active metal phase from the support into the reaction medium.
Data Presentation: Catalyst Performance in Alkyne Hydrogenation
The following tables summarize quantitative data for the hydrogenation of terminal alkynes, providing a baseline for catalyst selection.
Table 1: Performance of Various Metals in 1-Heptyne Selective Hydrogenation (Conditions: 303 K, 150 kPa H₂, Toluene, alkyne/Metal molar ratio = 2000)[1][2]
| Catalyst | Metal Precursor | Initial Rate (mol H₂ / mol M · s) | Selectivity to 1-heptene (%) at 50% Conversion |
| PdClRX | PdCl₂ | 2.5 | > 98 |
| PdNRX | Pd(NO₃)₂ | 1.8 | > 98 |
| PtClRX | H₂PtCl₆ | 0.4 | ~ 92 |
| RuClRX | RuCl₃ | ~ 0.05 | ~ 95 |
| Support: RX3 Activated Carbon |
Table 2: Performance of Pd/SiO₂ Catalysts in 1-Heptyne Hydrogenation [17]
| Pd Loading (wt. %) | 1-Heptyne Conversion (%) | Selectivity to 1-heptene (%) | TOF (s⁻¹) |
| 0.5 | 42 | 80 | 1.90 |
| 1.0 | 55 | 82 | 1.22 |
| 2.0 | 68 | 85 | 0.75 |
| 5.0 | 75 | 88 | 0.33 |
| 10.0 | 76 | 89 | 0.17 |
| TOF = Turnover Frequency |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 1-Heptyne to cis-1-Heptene using Lindlar's Catalyst
This protocol is a representative procedure for the selective semi-hydrogenation of a terminal alkyne.
Materials:
-
1-Heptyne (purified)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Hydrogen (H₂) gas, high purity
-
Solvent (e.g., Hexane, Ethanol, or Ethyl Acetate, anhydrous)
-
Standard glassware for atmospheric or low-pressure hydrogenation (e.g., three-neck flask, gas burette, or Parr shaker)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the hydrogenation apparatus and ensure all connections are secure. Purge the entire system with an inert gas (N₂ or Ar).
-
Catalyst Addition: To a round-bottom flask, add the Lindlar's catalyst (typically 1-5 mol% relative to the substrate).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 10 mL per 1 mmol of alkyne) to the flask, followed by the 1-heptyne. For 3-ethyl-1-heptyne, the procedure is analogous.
-
Purging: Seal the flask and purge the headspace with H₂ gas several times to remove all inert gas.
-
Reaction: Pressurize the system with H₂ (typically to 1 atm, using a balloon, or to a slightly higher pressure like 150 kPa in a sealed vessel).[1][2] Begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing H₂ uptake (if using a gas burette) or by taking small aliquots over time for analysis by GC or TLC. The reaction is typically fast and should be monitored closely to prevent over-hydrogenation.
-
Workup: Once the starting alkyne is consumed, stop the H₂ flow and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-1-heptene. Purify further by distillation or chromatography if necessary.
Protocol 2: Reduction of 1-Heptyne to trans-1-Heptene using Sodium in Liquid Ammonia
Safety Note: This reaction involves metallic sodium and liquid ammonia and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Procedure:
-
Setup: Place a three-neck flask equipped with a dry ice condenser, a gas inlet, and a stopper in a dry ice/acetone bath (-78°C).
-
Condense Ammonia: Condense ammonia gas (approx. 20 mL per 10 mmol of alkyne) into the flask. The boiling point of ammonia is -33°C.[10]
-
Add Sodium: Carefully add small, freshly cut pieces of sodium metal (approx. 2.5 equivalents) to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the presence of solvated electrons.[10]
-
Add Alkyne: Slowly add a solution of 1-heptyne in a minimal amount of dry ether or THF to the sodium-ammonia solution.
-
Reaction: Allow the reaction to stir for 1-2 hours.
-
Quench: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood.
-
Workup: Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to yield the crude trans-1-heptene.
Visualizations
// Node Definitions start [label="Problem:\nLow Yield or Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is reactant fully consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is desired product the\nmajor component?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
cause1 [label="Cause: Inactive or\nPoisoned Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution: Check catalyst activation,\npurify reagents, optimize conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause2 [label="Cause: Over-reduction or\nIsomerization Side Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution: Use a more selective\ncatalyst (e.g., Lindlar), lower H2\npressure/temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause3 [label="Cause: Catalyst Deactivation\nduring reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution: Moderate conditions,\nconsider catalyst regeneration.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Experiment Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> cause1 [label="No"]; cause1 -> sol1 [color="#5F6368"]; sol1 -> end_node [style=dashed, color="#5F6368"];
q1 -> q2 [label="Yes"]; q2 -> cause2 [label="No"]; cause2 -> sol2 [color="#5F6368"]; sol2 -> end_node [style=dashed, color="#5F6368"];
q2 -> cause3 [label="Partially\n(Yield drops over time)"]; cause3 -> sol3 [color="#5F6368"]; sol3 -> end_node [style=dashed, color="#5F6368"];
q2 -> end_node [label="Yes"]; } Caption: A troubleshooting flowchart for low yield or selectivity issues.
// Node Definitions start [label="Starting Material:\n1-Heptyne or 3-Ethyl-1-Heptyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Desired Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
prod_alkane [label="Product: n-Heptane\n(Alkane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_alkane [label="Catalyst: Pd/C, PtO₂, or Raney Ni\nConditions: H₂ (≥2 equiv.)", fillcolor="#F1F3F4", fontcolor="#202124"];
prod_cis [label="Product: cis-1-Heptene\n(Z-Alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_cis [label="Catalyst: Lindlar's Catalyst\nConditions: H₂ (1 equiv.)", fillcolor="#F1F3F4", fontcolor="#202124"];
prod_trans [label="Product: trans-1-Heptene\n(E-Alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_trans [label="Reagents: Na or Li in NH₃(l)\nConditions: Low Temp (-33°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
prod_poly [label="Product: Poly(heptyne)\n(Polymer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_poly [label="Catalyst: Ziegler-Natta or\nMetallocene type", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> q1; q1 -> prod_alkane [label="Alkane"]; prod_alkane -> cat_alkane;
q1 -> prod_cis [label="cis-Alkene"]; prod_cis -> cat_cis;
q1 -> prod_trans [label="trans-Alkene"]; prod_trans -> cat_trans;
q1 -> prod_poly [label="Polymer"]; prod_poly -> cat_poly; } Caption: Catalyst selection guide for various alkyne transformations.
// Node Definitions prep [label="1. Preparation\n- Dry Glassware\n- Purge with Inert Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Reagent Addition\n- Add Solvent\n- Add Catalyst\n- Add Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction\n- Introduce Gas (e.g., H₂)\n- Set Temp & Pressure\n- Vigorous Stirring", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitoring\n- TLC / GC Aliquots\n- Check for SM consumption", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="5. Workup\n- Quench Reaction\n- Filter Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="6. Isolation\n- Solvent Removal\n- Purify (Distillation/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep -> reagents; reagents -> reaction; reaction -> monitor; monitor -> reaction [label="Continue\nReaction", style=dashed]; monitor -> workup [label="Reaction\nComplete"]; workup -> isolate; } Caption: A general workflow for a heterogeneous catalytic reaction.
References
- 1. Metal and Precursor Effect during 1-Heptyne Selective Hydrogenation Using an Activated Carbon as Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Unraveling high alkene selectivity at full conversion in alkyne hydrogenation over Ni under continuous flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 6. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 7. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 12. aidic.it [aidic.it]
- 13. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism | MDPI [mdpi.com]
- 14. recercat.cat [recercat.cat]
- 15. researchgate.net [researchgate.net]
- 16. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Safe handling procedures and toxicity data for 3-ethyl-1-heptyne
This technical support center provides essential safety information, handling procedures, and toxicity data for 3-ethyl-1-heptyne. The following question-and-answer format is designed to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-ethyl-1-heptyne?
A1: 3-Ethyl-1-heptyne is classified as a flammable liquid. Like many terminal alkynes, it may also form explosive acetylides with certain metals. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.
Q2: What are the basic physical and chemical properties of 3-ethyl-1-heptyne?
A2: Key physical and chemical properties are summarized in the table below.
Q3: What personal protective equipment (PPE) should be worn when handling 3-ethyl-1-heptyne?
A3: When handling 3-ethyl-1-heptyne, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. All handling should be done in a properly functioning chemical fume hood to avoid inhalation of vapors.
Q4: How should 3-ethyl-1-heptyne be stored?
A4: 3-Ethyl-1-heptyne should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored away from incompatible materials, particularly oxidizing agents and certain metals that can form explosive acetylides (e.g., copper, silver, mercury).
Q5: What should I do in case of a spill?
A5: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure adequate ventilation and eliminate all ignition sources.
Q6: How should 3-ethyl-1-heptyne waste be disposed of?
A6: Waste 3-ethyl-1-heptyne and contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
Troubleshooting Guide
Issue: I observe a color change in my sample of 3-ethyl-1-heptyne.
-
Possible Cause: The color change could indicate the presence of impurities or degradation of the compound.
-
Solution: It is recommended to purify the alkyne before use, for example, by distillation. Ensure that the storage conditions are appropriate to minimize degradation.
Issue: My reaction involving 3-ethyl-1-heptyne is not proceeding as expected.
-
Possible Cause: The reactivity of the terminal alkyne can be affected by the presence of impurities or the use of inappropriate catalysts or reagents.
-
Solution: Confirm the purity of your 3-ethyl-1-heptyne. If you suspect the formation of metal acetylides, which can be explosive and unreactive in certain conditions, take extreme care. Ensure all glassware is free from traces of metals that can form explosive acetylides.
Quantitative Data
Table 1: Physical and Chemical Properties of 3-Ethyl-1-heptyne
| Property | Value | Reference |
| Molecular Formula | C9H16 | |
| Molecular Weight | 124.22 g/mol | |
| Physical State | Liquid | |
| Boiling Point | 145-146 °C | |
| Density | 0.759 g/mL at 25 °C | |
| Refractive Index | 1.427 |
Table 2: Toxicity Data for 3-Ethyl-1-heptyne
| Test | Species | Route | Value |
| LD50 | Not available | Not available | Not available |
| LC50 | Not available | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for reactions involving 3-ethyl-1-heptyne will be highly specific to the intended transformation. It is crucial to consult relevant literature for established procedures for similar alkynes. A general workflow for handling this chemical is provided in the diagram below.
Visualizations
Caption: Safe handling workflow for 3-ethyl-1-heptyne.
Caption: Logical relationship of hazard communication for 3-ethyl-1-heptyne.
Methods for monitoring the progress of 3-ethyl-1-heptyne reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information for monitoring the progress of chemical reactions involving 3-ethyl-1-heptyne. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving 3-ethyl-1-heptyne?
A1: The most common and effective methods for monitoring reactions with 3-ethyl-1-heptyne, a terminal alkyne, are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method depends on the reaction solvent, the presence of interfering species, and the required level of precision.
Q2: How do I choose the best analytical technique for my specific reaction?
A2: The selection of the optimal analytical technique hinges on several factors:
-
Gas Chromatography (GC): Ideal for volatile compounds and when high sensitivity and quantitative accuracy are required. It is excellent for tracking the disappearance of the starting material and the appearance of products over time.
-
¹H NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis by integrating the signals of the starting material and product. It is particularly useful for identifying the terminal alkyne proton of 3-ethyl-1-heptyne.
-
FTIR Spectroscopy: A rapid and straightforward method for monitoring the consumption of the alkyne functional group. The characteristic C-H stretch of the terminal alkyne is a strong and easily identifiable peak.
Below is a decision-making workflow to help select the appropriate method.
Troubleshooting Guides
Q3: My GC analysis shows inconsistent results for reaction conversion. What could be the cause?
A3: Inconsistent Gas Chromatography results can stem from several issues. Common culprits include problems with sample preparation, injection technique, or the instrument itself. A logical troubleshooting approach is necessary to identify the root cause.
Q4: I am seeing peak tailing for 3-ethyl-1-heptyne in my GC chromatogram. How can I fix this?
A4: Peak tailing for alkynes in GC is often caused by active sites on the column or liner that interact with the compound. To resolve this, consider the following:
-
Use a Deactivated Liner: Employ a silanized or otherwise deactivated injection port liner to minimize interactions.
-
Select an Appropriate Column: A column with a non-polar or intermediate-polarity stationary phase is generally recommended for hydrocarbons like 3-ethyl-1-heptyne.
-
Check for Column Contamination: High-boiling residues in the column can cause peak tailing. Bake out the column according to the manufacturer's instructions.
Q5: In my ¹H NMR spectrum, the signal for the terminal alkyne proton is broad or has shifted. Why?
A5: The chemical shift of the terminal alkyne proton (~1.9-2.5 ppm) can be sensitive to the chemical environment.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shift. Ensure consistency across all samples.
-
Hydrogen Bonding: If the reaction mixture contains protic species or hydrogen bond acceptors, this can lead to broadening or shifting of the alkyne proton signal.
-
Paramagnetic Species: The presence of paramagnetic metals, sometimes used as catalysts, can cause significant line broadening.
Quantitative Data Presentation
For effective monitoring, it is crucial to present quantitative data clearly. The following table illustrates a hypothetical comparison of results from different monitoring techniques for a reaction of 3-ethyl-1-heptyne.
| Time (hours) | % Conversion (by GC) | % Conversion (by ¹H NMR) | Alkyne C-H Peak Absorbance (FTIR) |
| 0 | 0% | 0% | 0.85 |
| 1 | 25% | 23% | 0.64 |
| 2 | 48% | 51% | 0.43 |
| 4 | 85% | 83% | 0.12 |
| 6 | 98% | 97% | <0.05 |
Detailed Experimental Protocols
Protocol 1: Monitoring by Gas Chromatography (GC)
This protocol describes the quantitative analysis of a 3-ethyl-1-heptyne reaction using an internal standard.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a suitable internal standard (e.g., dodecane) and dissolve it in the reaction solvent to a known concentration (e.g., 0.1 M). The internal standard should be inert to the reaction conditions and have a retention time that does not overlap with reactants or products.
2. Reaction Sampling:
-
At timed intervals (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water or a dilute acid/base wash, depending on the reaction) and the internal standard solution (e.g., 900 µL).
3. GC Analysis:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
4. Data Analysis:
-
Integrate the peak areas of 3-ethyl-1-heptyne, the product(s), and the internal standard.
-
Calculate the response factor of 3-ethyl-1-heptyne relative to the internal standard using a calibration curve.
-
Determine the concentration of 3-ethyl-1-heptyne at each time point and calculate the percent conversion.
Protocol 2: Monitoring by ¹H NMR Spectroscopy
This protocol outlines how to monitor the reaction by observing the disappearance of the terminal alkyne proton signal.
1. Sample Preparation:
-
At each time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of ~0.6 mL. Ensure the solvent does not react with any components.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include:
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest for accurate integration.
-
-
Identify the characteristic signal for the terminal alkyne proton of 3-ethyl-1-heptyne (typically a triplet around 2.0 ppm).
3. Data Analysis:
-
Integrate the area of the alkyne proton signal and a stable, non-overlapping signal from the product or an internal standard.
-
The percent conversion can be calculated by the relative decrease in the integral of the 3-ethyl-1-heptyne signal compared to a reference peak.
Protocol 3: Monitoring by FTIR Spectroscopy
This is a rapid method for qualitatively or semi-quantitatively tracking the consumption of the alkyne.
1. Background Spectrum:
-
Acquire a background spectrum of the reaction solvent in the FTIR spectrometer.
2. Sample Analysis:
-
At each time point, take a small drop of the reaction mixture and place it on the ATR crystal or between salt plates (NaCl or KBr).
-
Acquire the IR spectrum.
3. Data Analysis:
-
Monitor the intensity of the characteristic absorption bands for the terminal alkyne:
-
≡C-H stretch: A sharp, strong peak around 3300 cm⁻¹.
-
C≡C stretch: A weaker peak around 2100 cm⁻¹.
-
-
The decrease in the absorbance of the ≡C-H stretch directly correlates with the consumption of 3-ethyl-1-heptyne. For quantitative analysis, a calibration curve is required.
Technical Support Center: Improving Regioselectivity in Reactions of 1-Heptyne and 3-Ethyl-1-Heptyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of common reactions involving the terminal alkynes 1-heptyne and its sterically hindered analog, 3-ethyl-1-heptyne.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the hydration of 1-heptyne and 3-ethyl-1-heptyne?
The major product of the hydration of a terminal alkyne depends on the reaction conditions. You can achieve either Markovnikov or anti-Markovnikov addition.
-
Markovnikov Hydration: This reaction typically yields a methyl ketone. For 1-heptyne, the product is 2-heptanone. For 3-ethyl-1-heptyne, the product is 3-ethyl-2-heptanone. This is achieved through acid-catalyzed hydration, often with a mercury(II) salt catalyst.[1][2][3]
-
Anti-Markovnikov Hydration: This reaction yields an aldehyde. For 1-heptyne, the product is heptanal. For 3-ethyl-1-heptyne, the product is 3-ethylheptanal. This is achieved via hydroboration-oxidation.[4]
Q2: How does the ethyl group in 3-ethyl-1-heptyne affect the regioselectivity of these reactions?
The ethyl group at the C-3 position introduces steric hindrance near the triple bond. This steric bulk can influence the regioselectivity of certain reactions.
-
Hydroboration-Oxidation: The steric hindrance from the ethyl group in 3-ethyl-1-heptyne is expected to enhance the preference for the anti-Markovnikov product (3-ethylheptanal). Bulky borane reagents will preferentially add to the less hindered terminal carbon.
-
Acid-Catalyzed Hydration: While the reaction still predominantly follows Markovnikov's rule, significant steric hindrance could potentially lead to a minor amount of the anti-Markovnikov product or require more forcing reaction conditions.
-
Hydrohalogenation: The steric hindrance will favor the formation of the vinyl radical at the terminal carbon in radical additions (anti-Markovnikov) and may slightly disfavor the formation of the vinyl cation at the C-2 position in electrophilic additions (Markovnikov).
Q3: Which borane reagent is best for achieving high anti-Markovnikov selectivity in the hydroboration-oxidation of these alkynes?
For terminal alkynes, especially those with steric hindrance, it is crucial to use a bulky, sterically hindered borane reagent to prevent double addition and to maximize regioselectivity.[4][5] Common choices include:
-
9-Borabicyclo[3.3.1]nonane (9-BBN): This is an excellent choice for achieving high regioselectivity.[6]
-
Disiamylborane (Sia₂BH): Another effective bulky borane that provides high selectivity for the terminal position.[5]
-
Dicyclohexylborane (Cy₂BH): Similar to the above, it offers good steric control.
Using borane (BH₃) itself is not recommended as it can lead to a second hydroboration of the intermediate alkenylborane and may result in lower regioselectivity.[5]
Troubleshooting Guides
Problem 1: Low regioselectivity in the hydration of 1-heptyne or 3-ethyl-1-heptyne, resulting in a mixture of ketone and aldehyde.
Possible Cause: Your reaction conditions are not sufficiently selective for either the Markovnikov or anti-Markovnikov pathway.
Solutions:
-
To favor the methyl ketone (Markovnikov product):
-
To favor the aldehyde (anti-Markovnikov product):
-
Use a bulky borane: Employ a sterically hindered borane reagent like 9-BBN or disiamylborane.[4][5] This is especially important for the sterically hindered 3-ethyl-1-heptyne.
-
Strict two-step process: Ensure the hydroboration step is complete before initiating the oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH).
-
Problem 2: During hydrohalogenation of 1-heptyne with HBr, a mixture of 2-bromo-1-heptene and 1-bromo-1-heptene is obtained.
Possible Cause: The reaction conditions are allowing for both electrophilic and radical addition pathways to occur.
Solutions:
-
To favor 2-bromo-1-heptene (Markovnikov product):
-
Exclude radical initiators: Ensure the reaction is run in the absence of light and peroxides. Using HBr in a non-polar solvent like acetic acid can favor the electrophilic addition mechanism.
-
-
To favor 1-bromo-1-heptene (anti-Markovnikov product):
Quantitative Data Summary
| Reaction | Substrate | Reagents | Major Product | Minor Product | Regioselectivity |
| Markovnikov Hydration | 1-Heptyne | H₂O, H₂SO₄, HgSO₄ | 2-Heptanone | Heptanal | High for ketone |
| Anti-Markovnikov Hydration | 1-Heptyne | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Heptanal | 2-Heptanone | >99% for aldehyde |
| Markovnikov Hydrobromination | 1-Heptyne | HBr | 2-Bromo-1-heptene | 1-Bromo-1-heptene | Predominantly Markovnikov |
| Anti-Markovnikov Hydrobromination | 1-Heptyne | HBr, ROOR | 1-Bromo-1-heptene | 2-Bromo-1-heptene | Predominantly anti-Markovnikov |
| Anti-Markovnikov Hydration | 3-Ethyl-1-heptyne | 1. Sia₂BH, THF; 2. H₂O₂, NaOH | 3-Ethylheptanal | 3-Ethyl-2-heptanone | Expected to be very high for aldehyde |
Experimental Protocols
Protocol 1: Markovnikov Hydration of 1-Heptyne to 2-Heptanone
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of concentrated sulfuric acid (0.5 mL) in water (9.5 mL).
-
Catalyst: To this acidic solution, add mercury(II) sulfate (0.1 g).
-
Reactant: Slowly add 1-heptyne (10 mmol) to the stirred solution.
-
Reaction: Heat the mixture to 60°C and maintain stirring for 3-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of 1-Heptyne to Heptanal
-
Hydroboration Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 9-BBN (11 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Reactant Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1-heptyne (10 mmol) in THF (5 mL) to the stirred 9-BBN solution.
-
Hydroboration Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Oxidation: Cool the mixture back to 0°C. Cautiously and slowly add ethanol (5 mL), followed by a 3M aqueous solution of sodium hydroxide (5 mL). Then, add 30% hydrogen peroxide (5 mL) dropwise, ensuring the temperature does not rise above 40°C.
-
Oxidation Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup: Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by distillation or column chromatography.
Visualizations
Caption: Pathways for Markovnikov and Anti-Markovnikov hydration of 1-heptyne.
Caption: Controlling regioselectivity in the hydrobromination of 1-heptyne.
Caption: Decision workflow for troubleshooting poor regioselectivity in alkyne hydration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 7. Ch 9: Alkynes + HBr (radical) [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Structural validation of 3-ethyl-1-heptyne derivatives using X-ray crystallography
In the fields of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. An unambiguous structural assignment is fundamental to understanding reactivity, predicting biological activity, and securing intellectual property. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of novel 3-ethyl-1-heptyne derivatives, a class of compounds with potential applications in organic synthesis and drug discovery.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in space, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.
Experimental Protocol: X-ray Crystallography
A detailed methodology for the structural determination of a 3-ethyl-1-heptyne derivative is as follows:
-
Synthesis and Purification: The target derivative is first synthesized and purified to >99% purity, typically confirmed by NMR and elemental analysis.
-
Crystal Growth: High-quality single crystals are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate). Vapor diffusion, where a precipitant is slowly diffused into the compound's solution, is also a highly effective technique.
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of nitrogen gas (e.g., at 100 K) to minimize thermal vibrations.
-
The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), while a detector records the intensities and positions of the diffracted beams.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods or Patterson methods (e.g., using software like SHELXT).
-
The structural model is then refined against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL). This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors, resulting in a final, validated 3D structure.
-
Representative Crystallographic Data
The following table summarizes hypothetical but realistic crystallographic data obtained for a derivative of 3-ethyl-1-heptyne.
| Parameter | Value | Description |
| Empirical Formula | C9H15X (X = substituent) | The elemental composition of the molecule in the crystal. |
| Formula Weight | Varies | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| a, b, c (Å) | 10.5, 8.2, 15.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 98.5, 90 | The angles of the unit cell. |
| Volume (ų) | 1285 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the crystallographic model and the data. |
| wR2 (all data) | 0.115 | A weighted measure of the agreement for all reflection data. |
| Goodness-of-Fit (GOF) | 1.05 | An indicator of the quality of the refinement; values near 1.0 are ideal. |
Experimental Workflow Diagram
Orthogonal Methods for Structural Characterization
While X-ray crystallography provides the definitive 3D structure, other spectroscopic methods are essential for initial characterization, purity assessment, and for validating structures of non-crystalline materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity of atoms in a molecule in solution.
-
¹H NMR: Provides information on the number, chemical environment, and connectivity of hydrogen atoms. For a 3-ethyl-1-heptyne derivative, it would clearly show the acetylenic proton (≡C-H), the methine proton (CH), and the distinct ethyl and butyl chain protons.
-
¹³C NMR: Shows the number and type of carbon atoms. The characteristic alkyne carbons (C≡C) would appear in a distinct region of the spectrum (~65-90 ppm).
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For 3-ethyl-1-heptyne, this technique is excellent for quickly confirming the presence of the alkyne group via two characteristic absorptions: the C≡C stretch (weak, ~2100-2260 cm⁻¹) and the ≡C-H stretch (strong, sharp, ~3300 cm⁻¹).
Performance Comparison of Validation Techniques
The choice of analytical method depends on the specific information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Sample Requirement | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry | High-quality single crystal | Unambiguous, definitive structural proof | Requires a suitable single crystal, which can be difficult or impossible to grow |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 2D/3D solution structure | Soluble sample (~1-10 mg) | Excellent for structure elucidation in solution, non-destructive | Does not provide absolute 3D structure (bond lengths/angles) directly |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation | Small sample amount (~µg-ng) | High sensitivity, provides exact molecular formula | Does not provide information on connectivity or stereochemistry |
| IR Spectroscopy | Presence of functional groups | Small sample amount | Fast, simple, excellent for identifying key functional groups (e.g., alkynes) | Provides limited information on the overall molecular skeleton |
Integrated Structural Validation Workflow
In practice, these techniques are not mutually exclusive but are used in a complementary fashion to build a comprehensive and irrefutable structural assignment.
A Comparative Guide to the Reactivity of 3-Ethyl-1-Heptyne and 1-Heptyne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and reaction efficiency. Terminal alkynes, such as 1-heptyne, are versatile precursors for a variety of chemical transformations, including carbon-carbon bond formation and the synthesis of complex molecular scaffolds. This guide provides a comparative analysis of 3-ethyl-1-heptyne and its sterically less hindered counterpart, 1-heptyne, as substrates in common organic reactions. While direct comparative experimental data is limited, this guide extrapolates expected performance based on fundamental principles of chemical reactivity and steric hindrance.
Introduction to the Alkynes
1-Heptyne is a linear terminal alkyne widely utilized in organic synthesis.[1] Its unhindered terminal alkyne proton and linear structure make it a reactive and versatile building block. 3-Ethyl-1-heptyne, an isomer of 1-nonyne, introduces steric bulk in proximity to the reactive alkyne moiety due to the presence of an ethyl group at the C-3 position. This structural difference is anticipated to influence its reactivity in key synthetic transformations.
Chemical Structures:
-
1-Heptyne: CH≡C-CH₂CH₂CH₂CH₂CH₃
-
3-Ethyl-1-Heptyne: CH≡C-CH(CH₂CH₃)CH₂CH₂CH₃
Comparative Properties and Predicted Reactivity
The primary distinction between 1-heptyne and 3-ethyl-1-heptyne lies in the steric environment around the carbon-carbon triple bond. The ethyl group in 3-ethyl-1-heptyne is expected to create steric hindrance, which can affect the approach of reagents and catalysts to the reactive site. This is predicted to result in slower reaction rates and potentially lower yields compared to 1-heptyne under identical conditions.
| Property | 1-Heptyne | 3-Ethyl-1-Heptyne | Reference/Comment |
| Molecular Formula | C₇H₁₂ | C₉H₁₆ | [1][2] |
| Molecular Weight | 96.17 g/mol | 124.22 g/mol | [1][2] |
| Predicted Reactivity in Sonogashira Coupling | High | Moderate to Low | The steric bulk of the ethyl group in 3-ethyl-1-heptyne is expected to hinder the formation of the copper acetylide and its subsequent transmetalation to the palladium center, potentially requiring longer reaction times or more forcing conditions. |
| Predicted Reactivity in Click Chemistry (CuAAC) | High | Moderate | While the CuAAC reaction is generally robust, the steric hindrance near the alkyne in 3-ethyl-1-heptyne may slow down the cycloaddition with an azide, possibly necessitating higher catalyst loading or elevated temperatures for efficient conversion. |
| Predicted Reactivity in Hydration (Markovnikov) | High | Moderate | The addition of water across the triple bond is subject to steric effects. The ethyl group may disfavor the formation of the vinyl cation intermediate at the C-2 position, potentially leading to slower reaction rates. |
Key Experimental Protocols
Below are generalized protocols for Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." These protocols are applicable to terminal alkynes but may require optimization (e.g., extended reaction times, increased catalyst loading, or higher temperatures) when using the more sterically hindered 3-ethyl-1-heptyne.
Experimental Protocol: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv, either 1-heptyne or 3-ethyl-1-heptyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming a 1,2,3-triazole from a terminal alkyne and an organic azide.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv, either 1-heptyne or 3-ethyl-1-heptyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC/MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting triazole by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the Sonogashira coupling and a generic experimental process.
Caption: Workflow for Sonogashira Coupling.
Caption: General Experimental Workflow.
Conclusion
While 1-heptyne remains a highly reactive and versatile building block in organic synthesis, 3-ethyl-1-heptyne offers an alternative with increased steric bulk near the reactive alkyne. This steric hindrance is predicted to decrease the reactivity of 3-ethyl-1-heptyne in common transformations like Sonogashira couplings and click chemistry, likely requiring more forcing reaction conditions to achieve comparable yields to 1-heptyne. The choice between these two alkynes will depend on the specific synthetic goals, with 3-ethyl-1-heptyne being a suitable candidate when steric hindrance at the propargylic position is desired in the final product or to modulate reactivity in a controlled manner. Further experimental studies are warranted to quantify the reactivity differences and to optimize reaction protocols for 3-ethyl-1-heptyne.
References
A Comparative Guide to the Cross-Coupling Efficiency of 3-Ethyl-1-Heptyne with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals and materials science. This guide provides a comparative analysis of the efficiency of three prominent palladium-catalyzed cross-coupling methodologies—Sonogashira, Heck, and Suzuki-Miyaura reactions—for the arylation of a representative terminal alkyne, 3-ethyl-1-heptyne, with a variety of aryl halides. The data presented is based on established protocols for structurally similar terminal alkynes, providing a valuable reference for reaction planning and optimization.
I. Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction for the arylation of terminal alkynes is dictated by factors such as the nature of the aryl halide, functional group tolerance, and desired reaction conditions. Below is a summary of the key features and typical efficiencies of the Sonogashira, Heck (alkynylation), and Suzuki-Miyaura reactions.
Key Observations:
-
Reactivity of Aryl Halides: The reactivity of aryl halides in these cross-coupling reactions generally follows the order: I > Br > Cl. Aryl iodides are the most reactive, often providing high yields under mild conditions. Aryl bromides are also effective coupling partners, while aryl chlorides typically require more forcing conditions or specialized catalyst systems to achieve comparable efficiencies.
-
Sonogashira Coupling: This reaction is highly reliable for the coupling of terminal alkynes with aryl iodides and bromides, often proceeding with high yields. The use of a copper co-catalyst is a hallmark of the traditional Sonogashira reaction, although copper-free variants have been developed to mitigate issues such as alkyne homocoupling.
-
Heck-type Alkynylation: This can be considered a copper-free variant of the Sonogashira reaction and is particularly effective for a broad range of aryl bromides and even challenging aryl chlorides. The absence of copper can be advantageous when dealing with sensitive substrates.
-
Suzuki-Miyaura Coupling: For the coupling of alkynes, this reaction proceeds via an alkynylboron intermediate. This two-step approach (formation of the alkynylboronate ester followed by coupling) offers the advantage of using the well-established and highly versatile Suzuki-Miyaura conditions, which are known for their excellent functional group tolerance.
II. Quantitative Data on Cross-Coupling Efficiency
The following tables summarize the expected yields for the cross-coupling of a terminal alkyne, serving as a model for 3-ethyl-1-heptyne, with a range of aryl halides under typical Sonogashira, Heck-type alkynylation, and Suzuki-Miyaura conditions.
Table 1: Sonogashira Coupling of a Terminal Alkyne with Various Aryl Halides [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-phenyl-3-ethyl-1-heptyne | 95 |
| 2 | 4-Bromoacetophenone | 1-(4-acetylphenyl)-3-ethyl-1-heptyne | 92 |
| 3 | 4-Bromobenzonitrile | 1-(4-cyanophenyl)-3-ethyl-1-heptyne | 94 |
| 4 | 4-Bromonitrobenzene | 1-(4-nitrophenyl)-3-ethyl-1-heptyne | 90 |
| 5 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-3-ethyl-1-heptyne | 88 |
| 6 | 2-Bromopyridine | 1-(pyridin-2-yl)-3-ethyl-1-heptyne | 85 |
Table 2: Heck-Type Alkynylation of a Terminal Alkyne with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 1-(4-acetylphenyl)-3-ethyl-1-heptyne | 98 |
| 2 | 4-Chlorobenzonitrile | 1-(4-cyanophenyl)-3-ethyl-1-heptyne | 95 |
| 3 | 2-Bromotoluene | 1-(o-tolyl)-3-ethyl-1-heptyne | 93 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-dimethylphenyl)-3-ethyl-1-heptyne | 96 |
| 5 | 4-Bromobenzamide | 1-(4-carbamoylphenyl)-3-ethyl-1-heptyne | 89 |
| 6 | 2-Chloropyridine | 1-(pyridin-2-yl)-3-ethyl-1-heptyne | 88 |
Table 3: Suzuki-Miyaura Coupling of an Alkynylboronate Ester with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-(4-methoxyphenyl)-3-ethyl-1-heptyne | 92 |
| 2 | 4-Bromo-N,N-dimethylaniline | 1-(4-(dimethylamino)phenyl)-3-ethyl-1-heptyne | 90 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-((3-ethylhept-1-yn-1-yl)phenyl)carboxylate | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)-3-ethyl-1-heptyne | 85 |
| 5 | 3-Bromopyridine | 1-(pyridin-3-yl)-3-ethyl-1-heptyne | 82 |
| 6 | 2-Chlorotoluene | 1-(o-tolyl)-3-ethyl-1-heptyne | 75 |
III. Experimental Protocols
A. General Procedure for Sonogashira Coupling [1]
To a solution of the aryl halide (1.0 mmol) and 3-ethyl-1-heptyne (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine (5 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature or heated to 50-70 °C under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. General Procedure for Heck-Type Alkynylation
In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%), and a base such as K₃PO₄ (2.0 mmol). The vial is sealed, removed from the glovebox, and the aryl halide (1.0 mmol) and 3-ethyl-1-heptyne (1.5 mmol) are added, followed by a suitable solvent (e.g., toluene or dioxane, 2 mL). The reaction mixture is then heated to 80-120 °C and stirred until the starting material is consumed (monitored by GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
C. General Procedure for Suzuki-Miyaura Coupling
Step 1: Synthesis of the Alkynylboronate Ester To a solution of 3-ethyl-1-heptyne (1.0 mmol) in THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. The mixture is stirred at this temperature for 30 minutes, after which a solution of a suitable boronic ester precursor, such as isopropoxyboronic acid pinacol ester (1.2 mmol), in THF (2 mL) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic layers are washed with brine, dried, and concentrated to give the crude alkynylboronate ester, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling A mixture of the aryl halide (1.0 mmol), the crude alkynylboronate ester from Step 1 (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent system such as toluene/ethanol/water (4:1:1, 5 mL) is heated to reflux under an inert atmosphere until the reaction is complete. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.
IV. Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Sonogashira, Heck, and Suzuki-Miyaura cross-coupling reactions, as well as a generalized experimental workflow.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck-type alkynylation reaction.
References
Head-to-head comparison of different catalytic systems for 3-ethyl-1-heptyne reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of terminal alkynes is a cornerstone of modern organic synthesis, providing access to a diverse array of molecular architectures. For substrates bearing steric hindrance adjacent to the reactive triple bond, such as 3-ethyl-1-heptyne, the choice of catalytic system is critical to achieving high efficiency and selectivity. This guide provides a head-to-head comparison of various catalytic systems for three key transformations of sterically hindered terminal alkynes: Sonogashira cross-coupling, gold-catalyzed hydration, and selective hydrogenation to the corresponding alkene. The data presented is drawn from studies on analogous sterically hindered alkynes to provide a predictive framework for 3-ethyl-1-heptyne.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for reactions analogous to those of 3-ethyl-1-heptyne. The chosen model substrate, 3,3-dimethyl-1-butyne, mirrors the steric encumbrance around the alkyne in 3-ethyl-1-heptyne.
Table 1: Sonogashira Cross-Coupling of Sterically Hindered Terminal Alkynes with Aryl Halides
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ / CuI | 4-Iodoanisole | 3,3-Dimethyl-1-butyne | Diisopropylamine | THF | RT | 3 | 89 | [1] |
| NiCl₂ / 1,10-Phenanthroline | 4-Iodo-1,1'-biphenyl | Phenylacetylene | KF | DMAc | 60 | 48 | 95 | [2] |
| Pd₂(dba)₃ / P(tBu)₃ (Copper-Free) | Aryl Bromides | General Terminal Alkynes | N/A | N/A | RT | N/A | High | [3] |
| MCM-41-Pd / CuI / PPh₃ | Aryl Halides | 2-Methyl-3-butyn-2-ol | N/A | N/A | 90 | N/A | Good to Excellent | [4] |
Table 2: Hydration of Sterically Hindered Terminal Alkynes
| Catalyst System | Alkyne | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| Au-NHC Complex / AgSbF₆ | Various Hindered Alkynes | 1,4-Dioxane/Methanol | N/A | N/A | Methyl Ketone | High | [5] |
| Cobalt(III) Porphyrin Complex | Terminal Alkynes | Water | Near-Neutral | N/A | Methyl Ketone | Good to Excellent | [5] |
| HgSO₄ / H₂SO₄ | Terminal Alkynes | Water | N/A | N/A | Methyl Ketone | N/A | [6] |
Table 3: Selective Hydrogenation of Sterically Hindered Terminal Alkynes to Alkenes
| Catalyst System | Alkyne | H₂ Pressure | Solvent | Temp (°C) | Time (h) | Product (Selectivity) | Yield (%) | Ref. |
| Ni-NPs in [CNC₃MMIM]NTf₂ | Diphenylacetylene | 4 bar | Ionic Liquid | 40 | 8 | (Z)-Stilbene (High) | High | [7] |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | General Alkynes | N/A | N/A | N/A | N/A | (Z)-Alkene | N/A | [8] |
| Zinc-Anilide Complex | Internal Alkynes | N/A | N/A | N/A | N/A | (Z)-Alkene (High) | N/A | [9] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on analogous reactions and can be adapted for 3-ethyl-1-heptyne.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling[1]
Reaction: Coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (e.g., 3,3-dimethyl-1-butyne, 1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄
-
Celite®
Procedure:
-
To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.
-
Stir the reaction mixture for 3 hours.
-
Dilute the reaction with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Hydration of a Terminal Alkyne[5]
Reaction: Markovnikov addition of water across the triple bond of a terminal alkyne.
Materials:
-
Terminal alkyne
-
Gold-NHC complex (e.g., [Au(IPr)Cl])
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,4-Dioxane
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne in a mixture of 1,4-dioxane and methanol.
-
Add the gold-NHC complex and silver hexafluoroantimonate to the solution.
-
Add water to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or GC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.
Protocol 3: Selective Hydrogenation using a Nickel Nanoparticle Catalyst[7]
Reaction: Selective hydrogenation of an alkyne to a (Z)-alkene.
Materials:
-
Alkyne (e.g., diphenylacetylene)
-
Nickel Nanoparticles (Ni-NPs)
-
Ionic Liquid (e.g., [CNC₃MMIM]NTf₂)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reactor, disperse the Ni-NPs in the ionic liquid.
-
Add the alkyne substrate to the mixture.
-
Pressurize the reactor with hydrogen gas (1-4 bar).
-
Stir the reaction at a controlled temperature (30-50 °C).
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, the product can be separated from the ionic liquid/catalyst phase by extraction with a non-polar solvent. The catalyst system can often be recycled.
Visualizing Catalytic Cycles
The following diagrams illustrate the fundamental mechanisms of the discussed catalytic reactions.
References
- 1. Hydration of Alkyne | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Quantification of 1-Heptyne and 3-ethyl-1-heptyne
Comparison of Analytical Methodologies
The selection of an analytical technique for the quantification of 1-Heptyne and 3-ethyl-1-heptyne is primarily dictated by the physical properties of these analytes, namely their volatility and lack of a strong UV-Vis chromophore. Gas chromatography is generally the more direct and common method for such compounds. HPLC can be employed, but typically requires a derivatization step to introduce a chromophore for UV detection.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1] | Separation of compounds in the liquid phase based on their interaction with a solid stationary phase and a liquid mobile phase. |
| Applicability to 1-Heptyne | Highly suitable due to the volatile nature of small alkynes.[1] | Less direct. Requires derivatization to introduce a UV-active moiety for detection, as the alkyne group itself is not a good UV chromophore.[2] |
| Typical Column | Fused silica capillary columns, such as those with an Alumina/KCl stationary phase (e.g., Agilent CP-Al2O3/KCl), are effective for separating light hydrocarbons, including alkynes.[3][4] | Chiral columns can be used for separating enantiomers of chiral alkynes after complexation.[2] For general quantification, a reversed-phase column (e.g., C18) would be used post-derivatization. |
| Common Detector | Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. Mass Spectrometry (MS) can be used for identification and quantification.[1] | UV-Vis Detector is common but requires the analyte to have a chromophore. Refractive Index (RI) detection is another possibility for non-chromophoric compounds, but it is less sensitive. |
| Sample Preparation | Simple dilution in a volatile solvent. Headspace analysis can also be employed for samples in a non-volatile matrix. | Derivatization is often necessary. A common method for alkynes is complexation with a metal, such as cobalt, to form a UV-active complex.[2] |
| Advantages | High resolution, speed, and sensitivity for volatile compounds. Direct analysis without derivatization. | Suitable for non-volatile or thermally labile compounds. Can be used for preparative separation. |
| Limitations | The sample must be volatile and thermally stable. | Simple alkynes lack a chromophore, making UV detection challenging without derivatization.[2] RI detection has limited sensitivity. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general method for the quantification of 1-Heptyne and 3-ethyl-1-heptyne. Optimization of parameters such as temperature program and gas flow rates will be necessary for specific applications.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: Agilent CP-Al2O3/KCl, 50 m x 0.32 mm x 5.0 µm film thickness or similar.[3]
-
Carrier gas: Nitrogen or Helium.
2. Reagents and Standards:
-
High-purity 1-Heptyne and 3-ethyl-1-heptyne standards.
-
Volatile solvent for dilution (e.g., hexane or pentane).
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 60 °C hold for 5 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
4. Sample Preparation:
-
Prepare a stock solution of 1-Heptyne and 3-ethyl-1-heptyne in the chosen volatile solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dilute unknown samples to fall within the calibration range.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Quantify the analytes in the unknown samples by comparing their peak areas to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (Post-Derivatization)
This protocol describes a general approach for the analysis of alkynes by HPLC, which necessitates a derivatization step for UV detection.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
High-purity 1-Heptyne and 3-ethyl-1-heptyne standards.
-
Derivatization agent (e.g., dicobalt octacarbonyl).
-
HPLC-grade solvents (e.g., acetonitrile, water).
3. Derivatization Procedure:
-
In a suitable solvent, react the alkyne standards and samples with dicobalt octacarbonyl to form stable alkyne-cobalt complexes.[2] These complexes are UV-active.
-
The reaction conditions (temperature, time) will need to be optimized.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the alkyne-cobalt complex (typically in the range of 254-350 nm).
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Prepare a stock solution of the derivatized alkyne standards.
-
Create a series of calibration standards by serial dilution.
-
Derivatize the unknown samples using the same procedure.
6. Analysis:
-
Inject the derivatized calibration standards to generate a calibration curve.
-
Inject the derivatized unknown samples.
-
Quantify the original alkyne concentration by comparing the peak areas of the derivatized products to the calibration curve.
Visualized Workflow
The following diagram illustrates a generalized workflow for the quantification of volatile organic compounds like 1-Heptyne using Gas Chromatography.
Caption: General workflow for the quantification of volatile analytes by GC-FID.
References
A comparative study of the reaction kinetics of 3-ethyl-1-heptyne and 1-octyne
Published: October 30, 2025
This guide provides a comparative analysis of the reaction kinetics of 3-ethyl-1-heptyne and 1-octyne. Due to a lack of direct comparative studies in the available literature, this document presents kinetic data for 1-octyne from published experiments and offers a qualitative comparison of the expected reactivity of 3-ethyl-1-heptyne based on structural considerations. A detailed experimental protocol for a direct comparative study is also provided.
Introduction
Terminal alkynes are fundamental building blocks in organic synthesis, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is significantly influenced by the substituents near the alkyne moiety. This guide focuses on two C8 terminal alkynes: 1-octyne, a linear alkyne, and 3-ethyl-1-heptyne, a branched alkyne. The primary difference lies in the steric hindrance around the reactive C≡C triple bond, which is expected to have a substantial impact on their reaction kinetics.
Below is a diagram illustrating the structural differences between the two molecules.
Kinetic Data for 1-Octyne
| Reaction | Catalyst/Reagent | Rate Constant (k) | Conditions | Reference |
| Ozonolysis | Ozone (O₃) | 3.3 (± 0.4) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | 298 K, in the gas phase | |
| Hydrosilylation | [Rh(cod)₂]BF₄ / rac-BINAP | Initial rate: ~1.2 M/h | 80 °C, [1-octyne]₀ = 2.0 M, [silane]₀ = 2.2 M | |
| Hydroboration-oxidation | 9-Borabicyclononane (9-BBN) | Not specified, but reaction proceeds readily at room temp. | Tetrahydrofuran (THF) solvent |
Comparative Reactivity Analysis
While direct experimental data for the comparative kinetics of 3-ethyl-1-heptyne and 1-octyne is unavailable, a qualitative assessment can be made based on their molecular structures.
-
Steric Hindrance: 3-ethyl-1-heptyne possesses an ethyl group at the C-3 position, which is alpha to the alkyne. This branching creates significant steric bulk around the reaction center compared to the linear chain of 1-octyne. This steric hindrance is expected to impede the approach of reagents to the triple bond, resulting in a slower reaction rate for 3-ethyl-1-heptyne in most reactions, such as hydration, hydroboration, and metal-catalyzed couplings.
-
Electronic Effects: The electronic properties of the two alkynes are very similar. Both are terminal alkynes with alkyl chains that have a mild electron-donating inductive effect. Therefore, electronic differences are not expected to be a major factor in their relative reactivity.
Based on these considerations, it is hypothesized that for a given reaction under identical conditions, the rate constant for 1-octyne (k_octyne) will be greater than the rate constant for 3-ethyl-1-heptyne (k_3-ethyl-1-heptyne).
Proposed Experimental Protocol for Comparative Kinetic Study
To obtain empirical data for a direct comparison, the following experimental protocol for a model reaction, such as ruthenium-catalyzed hydration, is proposed.
Objective: To determine and compare the pseudo-first-order rate constants for the hydration of 1-octyne and 3-ethyl-1-heptyne.
Materials:
-
1-octyne (≥98%)
-
3-ethyl-1-heptyne (≥98%)
-
[RuCl₂(p-cymene)]₂ (catalyst)
-
Methanol (solvent)
-
Dodecane (internal standard)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of 1-octyne, 3-ethyl-1-heptyne, and the internal standard (dodecane) in methanol.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the solvent, internal standard, and the alkyne substrate. Allow the mixture to reach thermal equilibrium (e.g., 60 °C).
-
Initiation of Reaction: Initiate the reaction by adding a solution of the ruthenium catalyst. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a small amount of triphenylphosphine to bind the catalyst).
-
Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the alkyne substrate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the alkyne concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
The following diagram outlines the proposed experimental workflow.
Conclusion
While there is a lack of direct comparative kinetic data for 3-ethyl-1-heptyne and 1-octyne, a qualitative comparison based on molecular structure strongly suggests that 1-octyne will exhibit faster reaction kinetics due to reduced steric hindrance around the terminal alkyne. The provided experimental protocol offers a robust framework for researchers to quantify this difference and further explore the structure-reactivity relationships in alkyne chemistry. Such studies are crucial for selecting appropriate substrates and optimizing reaction conditions in synthetic applications.
Evaluating the biological activity of compounds derived from 1-Heptyne, 3-ethyl- versus similar structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the biological activity of 1-heptyne and similar alkyne structures. Due to the limited availability of public data on 3-ethyl-1-heptyne, this document focuses on comparing 1-heptyne with other terminal alkynes of varying chain lengths. This analysis is supported by experimental data from peer-reviewed studies to elucidate potential structure-activity relationships.
Overview of Biological Activities
Terminal alkynes, including 1-heptyne, have demonstrated a range of biological effects, including antifungal properties, cytotoxicity against cancer cell lines, and mechanism-based inhibition of cytochrome P450 enzymes. The reactivity of the terminal alkyne functional group is often central to these activities, potentially leading to the generation of reactive intermediates like ketenes.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of 1-heptyne and related terminal alkynes against the human promyelocytic leukemia cell line (HL-60).
| Compound | Structure | Molecular Weight ( g/mol ) | IC50 (µM) against HL-60 cells |
| 1-Pentyne | C5H8 | 68.12 | > 1000 |
| 1-Hexyne | C6H10 | 82.14 | 430 |
| 1-Heptyne | C7H12 | 96.17 | 130 |
| 1-Octyne | C8H14 | 110.20 | 110 |
Data sourced from studies on the cytotoxicity of terminal alkynes.
The data indicates a trend where cytotoxicity increases with the length of the carbon chain from 1-pentyne to 1-octyne, suggesting that lipophilicity plays a significant role in the observed cytotoxic effects.
Antifungal Activity
1-Heptyne has been investigated for its antifungal properties. Studies have shown its efficacy against the postharvest fungal pathogen Penicillium italicum, the causative agent of blue mold in citrus fruits.
| Compound | Target Organism | Observed Effect |
| 1-Heptyne | Penicillium italicum | Inhibition of spore germination and mycelial growth |
While specific minimum inhibitory concentration (MIC) values are not consistently reported across a range of comparable simple alkynes, the available research points to the potential of short-chain terminal alkynes as antifungal agents.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method for assessing the cytotoxicity of compounds like 1-heptyne is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the alkyne compounds for a specified period (e.g., 24-48 hours).
-
MTT Incubation: After treatment, the MTT reagent is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antifungal Activity Assay (Vapor Contact)
For volatile compounds like 1-heptyne, a vapor contact method is often employed to assess antifungal activity.
-
Fungal Culture: The target fungus (e.g., Penicillium italicum) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) in Petri dishes.
-
Spore Suspension: A spore suspension is prepared from a mature fungal culture and its concentration is determined using a hemocytometer.
-
Inoculation: A specific volume of the spore suspension is spread evenly over the surface of the PDA plates.
-
Vapor Treatment: A sterile filter paper disc is placed on the inside of the Petri dish lid, and a specific amount of 1-heptyne is applied to the disc. The dish is then sealed to create a closed environment where the fungal culture is exposed to the compound's vapor.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days.
-
Assessment: The inhibition of fungal growth is assessed by measuring the diameter of the fungal colony or by observing spore germination under a microscope, compared to a control plate without the test compound.
Signaling Pathways and Mechanisms of Action
Inhibition of Cytochrome P450
1-Heptyne is known to be a mechanism-based inactivator, or "suicide inhibitor," of cytochrome P450 (CYP) enzymes. This process involves the enzymatic bioactivation of the alkyne.
Caption: Mechanism of cytochrome P450 inactivation by 1-heptyne.
General Experimental Workflow for Activity Screening
The process of evaluating the biological activity of a novel or understudied compound like a 1-heptyne derivative typically follows a standardized workflow.
Caption: A typical workflow for screening the biological activity of compounds.
Discussion and Future Directions
The available data suggests that the biological activity of simple terminal alkynes is influenced by their physicochemical properties, such as chain length and lipophilicity. The absence of specific data for 3-ethyl-1-heptyne highlights a gap in the literature. A substitution at the 3-position, such as an ethyl group, would introduce steric hindrance near the alkyne and increase the compound's lipophilicity. This modification could potentially alter the binding affinity for enzyme active sites and affect the rate of metabolic activation or cytotoxic potential.
Further research is warranted to synthesize and evaluate compounds like 3-ethyl-1-heptyne to build a more comprehensive structure-activity relationship profile. Such studies would be valuable for the rational design of novel therapeutic agents or other biologically active molecules based on the alkyne scaffold.
Benchmarking the performance of 3-ethyl-1-heptyne in click chemistry against other alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-ethyl-1-heptyne's potential performance in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While direct, quantitative benchmarking data for 3-ethyl-1-heptyne is not extensively documented in publicly available literature, this document offers a framework for its evaluation. By comparing its structural features to well-characterized alkynes and providing a standardized experimental protocol, researchers can effectively assess its utility in various applications, from drug discovery to materials science.
Alkyne Performance in Click Chemistry: A Comparative Overview
The reactivity of terminal alkynes in CuAAC reactions is governed by several factors, primarily steric accessibility of the alkyne terminus and the electronic nature of the substituent. Simple, unhindered terminal alkynes generally exhibit high reactivity.
Key Performance Considerations:
-
Steric Hindrance: The ethyl group at the propargylic position (C3) of 3-ethyl-1-heptyne introduces more steric bulk near the reactive site compared to a linear alkyne like 1-heptyne. This increased steric hindrance can impede the approach of the copper catalyst and the azide reactant, potentially leading to slower reaction rates. The outcome of reactions involving sterically hindered components can be influenced by the specific ligand used.
-
Electronic Effects: As an aliphatic alkyne, 3-ethyl-1-heptyne lacks the electron-withdrawing or -donating groups that can significantly modulate reactivity. Its performance is therefore primarily dictated by its structural profile.
-
Solubility: The heptyl group imparts significant hydrophobicity, ensuring good solubility in organic solvents commonly used for click chemistry.
Comparative Performance Data of Representative Alkynes
To contextualize the potential performance of 3-ethyl-1-heptyne, the following table summarizes typical reaction outcomes for other common terminal alkynes under standard CuAAC conditions. These values serve as a baseline for comparison.
| Alkyne | Structure | Typical Reaction Time | Typical Yield | Notes |
| 1-Heptyne | Linear Aliphatic | 1-4 hours | >95% | Represents a baseline for unhindered aliphatic alkynes. |
| Phenylacetylene | Aromatic | 1-2 hours | >98% | The phenyl group's electronic properties can accelerate the reaction. |
| Propargyl Alcohol | Functionalized | 2-6 hours | >90% | The hydroxyl group can sometimes coordinate with the catalyst, influencing reaction rates. |
| 3,3-Dimethyl-1-butyne | Sterically Hindered | 12-24 hours | Variable (50-80%) | The bulky tert-butyl group significantly slows down the reaction, serving as a model for sterically demanding substrates. |
| 3-Ethyl-1-Heptyne (Expected) | Branched Aliphatic | 4-12 hours (Est.) | Good to Excellent (Est.) | Performance is expected to be intermediate between linear and highly hindered alkynes. |
Note: Reaction times and yields are highly dependent on the specific azide, catalyst system (Cu source and ligand), solvent, and temperature.
Standardized Experimental Protocol for Benchmarking
To accurately assess the performance of 3-ethyl-1-heptyne, it is crucial to employ a standardized protocol that allows for direct comparison with other alkynes.
Materials:
-
Azide (e.g., Benzyl Azide)
-
Alkyne (3-ethyl-1-heptyne or other alkyne for comparison)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
To a solution of the azide (1.0 equiv) in the chosen solvent system, add the alkyne (1.0-1.2 equiv).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equiv).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
The following diagram outlines the general workflow for benchmarking the performance of a novel alkyne in a CuAAC reaction.
Caption: General workflow for a CuAAC experiment.
Catalytic Cycle of CuAAC
The efficiency of the click reaction is rooted in its catalytic cycle. The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition is depicted below.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
